(Z)-GW 5074
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYVLFTZRPNRV-KMKOMSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421368 | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220904-83-6, 1233748-60-1 | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-5074, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-5074, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Z)-GW 5074 mechanism of action in neurons
An In-depth Technical Guide on the Mechanism of Action of (Z)-GW5074 in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-GW5074, initially identified as a potent in vitro inhibitor of the c-Raf kinase, exhibits a paradoxical and therapeutically promising mechanism of action in neurons. Contrary to its inhibitory effects in cell-free assays, GW5074 promotes neuronal survival and provides neuroprotection through a unique signaling cascade that is independent of the canonical MEK/ERK and Akt pathways. This technical guide provides a comprehensive overview of the core mechanism of action of (Z)-GW5074 in neurons, detailing the key signaling pathways, experimental methodologies used to elucidate these pathways, and relevant quantitative data.
Core Mechanism of Action: A Paradoxical Neuroprotection
While GW5074 is a potent inhibitor of c-Raf in biochemical assays, its effect in intact neurons is markedly different. In neuronal contexts, GW5074 induces a conformational change in Raf proteins, leading to their paradoxical activation. This activation is central to its neuroprotective effects against a variety of insults, including low potassium-induced apoptosis and neurotoxins like MPP+ and methylmercury.[1][2][3]
The neuroprotective signaling cascade initiated by GW5074 is multifaceted:
-
Paradoxical Raf Activation: In neurons, GW5074 treatment leads to the activation of both c-Raf and B-Raf.[1][3] This is a key departure from its in vitro inhibitory activity.
-
MEK/ERK Pathway Independence: Although Raf activation subsequently leads to the phosphorylation and activation of MEK and ERK, this downstream cascade is not required for the neuroprotective effects of GW5074.[1][3][4] Pharmacological inhibition of MEK with agents like PD98059 and U0126 blocks ERK activation but fails to abolish the survival-promoting effects of GW5074.[1][3]
-
Akt Pathway Independence: The neuroprotective mechanism is also independent of the PI3K/Akt signaling pathway, a common cell survival pathway.[1][3]
-
Crucial Role of B-Raf: The neuroprotective effects of GW5074 are critically dependent on the activation of B-Raf.[1][5] Overexpression of a kinase-dead mutant of B-Raf abrogates the neuroprotective effect of GW5074, whereas constitutively active B-Raf mimics its protective action.[5]
-
Downregulation of ATF-3: A key downstream effector of the B-Raf-mediated neuroprotective pathway is the activating transcription factor-3 (ATF-3).[1][5] GW5074 treatment leads to a B-Raf-dependent downregulation of ATF-3 expression.[5] Forced expression of ATF-3 counteracts the neuroprotective effect of GW5074, while siRNA-mediated knockdown of ATF-3 is itself neuroprotective.[5]
-
Involvement of Ras and NF-κB: The neuroprotective signaling pathway activated by GW5074 also involves the upstream activator Ras and the transcription factor NF-κB.[1][3][6] Inhibition of either Ras or NF-κB activity has been shown to diminish the neuroprotective effects of GW5074.[1][3]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the neuroprotective action of (Z)-GW5074 in neurons.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of (Z)-GW5074.
| Parameter | Value | Cell/System Type | Reference |
| c-Raf IC50 | 9 nM | In vitro kinase assay | N/A |
| Neuroprotective Concentration | 1 - 10 µM | Cultured cerebellar granule neurons | [3] |
| Neuroprotection against MPP+ | 1 µM | Cultured cerebellar granule neurons | [3] |
| Neuroprotection against Methylmercury | 1 µM | Cultured cerebellar granule neurons | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of (Z)-GW5074 in neurons.
Cerebellar Granule Neuron (CGN) Culture and Induction of Apoptosis
This protocol describes the isolation and culture of primary cerebellar granule neurons and the subsequent induction of apoptosis by potassium deprivation.
Materials:
-
P7-P8 Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
DNase I
-
Soybean trypsin inhibitor
-
Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum (FBS), 25 mM KCl, 2 mM L-glutamine, and 100 µg/ml gentamicin (High Potassium Medium, HK)
-
BME supplemented with 5 mM KCl, 2 mM L-glutamine, and 100 µg/ml gentamicin (Low Potassium Medium, LK)
-
Poly-L-lysine coated culture plates
Protocol:
-
Isolation:
-
Euthanize P7-P8 rat pups and dissect cerebella in ice-cold HBSS.
-
Mince the tissue and incubate in 0.25% trypsin and DNase I at 37°C for 15 minutes.
-
Inactivate trypsin with soybean trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Culture:
-
Plate the cells on poly-L-lysine coated plates at a density of 2.5 x 106 cells/ml in HK medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, add cytosine arabinoside (Ara-C) to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.
-
-
Induction of Apoptosis:
-
After 7 days in vitro (DIV), wash the cultures twice with LK medium.
-
Replace the HK medium with LK medium to induce apoptosis.
-
For neuroprotection studies, add (Z)-GW5074 or other compounds to the LK medium at the desired concentrations.
-
-
Assessment of Viability:
-
Assess cell viability 24 hours after the switch to LK medium.
-
Viability can be quantified by staining with fluorescein diacetate and propidium iodide, followed by fluorescence microscopy to count live (green) and dead (red) cells. Alternatively, MTT or LDH assays can be used.
-
In Vitro Raf Kinase Assay
This protocol describes how to measure the kinase activity of immunoprecipitated c-Raf or B-Raf.
Materials:
-
Cultured neurons treated with or without GW5074
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies against c-Raf or B-Raf
-
Protein A/G-agarose beads
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Recombinant inactive MEK1 as a substrate
-
[γ-32P]ATP
-
SDS-PAGE and autoradiography equipment
Protocol:
-
Cell Lysis:
-
Lyse the treated neurons in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against c-Raf or B-Raf overnight at 4°C.
-
Add Protein A/G-agarose beads and incubate for an additional 2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing recombinant inactive MEK1 and [γ-32P]ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Expose the gel to an X-ray film to visualize the phosphorylated MEK1.
-
Quantify the radioactive signal using a phosphorimager.
-
siRNA-mediated Knockdown of ATF-3
This protocol describes the transient knockdown of ATF-3 in primary neurons using small interfering RNA (siRNA).
Materials:
-
Primary neuronal cultures (e.g., CGNs at DIV 5)
-
siRNA targeting ATF-3 and a non-targeting control siRNA
-
Transfection reagent suitable for primary neurons (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I reduced-serum medium
Protocol:
-
Preparation of siRNA-lipid complexes:
-
Dilute the ATF-3 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the neuronal cultures.
-
Incubate for 48-72 hours to allow for knockdown of the target protein.
-
-
Verification of Knockdown:
-
Harvest the cells and perform Western blotting or quantitative RT-PCR to confirm the reduction in ATF-3 protein or mRNA levels, respectively.
-
-
Functional Assay:
-
After confirming knockdown, subject the neurons to apoptotic stimuli (e.g., switch to LK medium) to assess the effect of ATF-3 depletion on cell survival.
-
NF-κB Activity Assay
This protocol describes an electrophoretic mobility shift assay (EMSA) to measure the DNA-binding activity of NF-κB.
Materials:
-
Nuclear protein extracts from treated neurons
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with 32P
-
Poly(dI-dC)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 4% glycerol, 1 mM DTT)
-
Non-denaturing polyacrylamide gel
Protocol:
-
Nuclear Extract Preparation:
-
Isolate nuclei from treated neurons using a hypotonic lysis buffer followed by a high-salt extraction buffer.
-
-
Binding Reaction:
-
Incubate the nuclear extracts with the 32P-labeled NF-κB probe in the presence of poly(dI-dC) (to block non-specific binding) in binding buffer for 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm specificity.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
-
Analysis:
-
Dry the gel and expose it to an X-ray film.
-
The presence of a shifted band indicates NF-κB DNA-binding activity.
-
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow to investigate the neuroprotective mechanism of (Z)-GW5074.
Conclusion
The mechanism of action of (Z)-GW5074 in neurons is a compelling example of paradoxical pharmacology with significant therapeutic potential. Its ability to promote neuronal survival through a B-Raf-dependent, ATF-3-inhibitory pathway, while being independent of the canonical MEK/ERK and Akt signaling cascades, highlights a novel avenue for the development of neuroprotective agents. The experimental protocols and data presented in this guide provide a framework for further investigation into this unique compound and its potential applications in treating neurodegenerative diseases.
References
- 1. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. PD98059 and U0126 activate AMP-activated protein kinase by increasing the cellular AMP:ATP ratio and not via inhibition of the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-GW 5074: A Technical Guide to its c-Raf Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-GW 5074 is a potent and selective, cell-permeable inhibitor of c-Raf (Raf-1) kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3][4] The Ras/Raf/MEK/ERK pathway plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a frequent driver in a variety of human cancers, making its components, such as c-Raf, attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the this compound c-Raf inhibition pathway, including its mechanism of action, downstream effects, and relevant experimental protocols. A key focus of this guide is the phenomenon of "paradoxical activation," a complex cellular response to Raf inhibitors.
Core Mechanism of Action: In Vitro Inhibition
In a cell-free environment, this compound acts as a potent inhibitor of c-Raf kinase activity. It exerts its effect by competing with ATP for binding to the kinase domain of c-Raf, thereby preventing the phosphorylation of its downstream target, MEK.
The Canonical Ras-Raf-MEK-ERK Signaling Pathway
The MAPK/ERK signaling cascade is initiated by the activation of Ras, a small GTPase located at the cell membrane. Activated Ras recruits Raf kinases (A-Raf, B-Raf, and c-Raf) to the membrane, leading to their dimerization and subsequent activation. Activated Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK Kinases), which in turn phosphorylate and activate ERK1 and ERK2 (Extracellular signal-regulated kinases). Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate the activity of various transcription factors, ultimately controlling gene expression and cellular responses.
References
An In-depth Technical Guide to (Z)-GW 5074: A Potent c-Raf Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-GW 5074 is a potent and selective, cell-permeable inhibitor of c-Raf kinase, a critical component of the Ras/Raf/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. This compound has also demonstrated neuroprotective effects in preclinical models, suggesting its potential therapeutic utility in neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the fields of oncology and neuroscience.
Chemical Structure and Properties
This compound, with the IUPAC name (3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one, is a synthetic small molecule belonging to the indolinone class of compounds.[1] Its chemical structure is characterized by a substituted indolinone core.
| Identifier | Value |
| IUPAC Name | (3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one[1] |
| Synonyms | GW5074, 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone[1] |
| CAS Number | 220904-83-6[1] |
| Chemical Formula | C₁₅H₈Br₂INO₂[1] |
| Molecular Weight | 520.95 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO[2] |
| SMILES | C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2[1] |
| InChI Key | LMXYVLFTZRPNRV-KMKOMSMNSA-N[1] |
Mechanism of Action
This compound is a potent and selective inhibitor of c-Raf (Raf-1) kinase with an IC₅₀ of 9 nM.[3] It exhibits high selectivity for c-Raf over a panel of other kinases, including CDK1, CDK2, c-Src, ERK2, MEK, p38, Tie2, VEGFR2, and c-Fms.[4]
In Vitro Inhibition of c-Raf
In a cell-free context, this compound directly inhibits the enzymatic activity of c-Raf, thereby blocking the downstream phosphorylation of MEK and ERK. This inhibition disrupts the canonical Ras/Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.
Paradoxical Activation in Neuronal Cells
Interestingly, in neuronal cell cultures, treatment with this compound leads to an accumulation of activating modifications on both c-Raf and B-Raf, resulting in the stimulation of the Raf-MEK-ERK pathway.[3][5] However, the neuroprotective effects of this compound are independent of this MEK-ERK activation.[3][5]
Neuroprotective Signaling Pathway
The neuroprotective mechanism of this compound involves the activation of Ras and the transcription factor nuclear factor-kappa B (NF-κB).[3][6] This alternative signaling pathway is crucial for its ability to protect neurons from various insults.
Experimental Protocols
In Vitro c-Raf Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against c-Raf kinase.
Materials:
-
Purified c-Raf enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate
-
[γ-³³P]ATP
-
This compound stock solution in DMSO
-
P81 phosphocellulose paper
-
50 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MBP (0.66 mg/mL), and the desired concentration of this compound.
-
Initiate the reaction by adding purified c-Raf enzyme (5-10 mU) and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporation of ³³P into MBP using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.[3]
Cellular Apoptosis Assay in Neuronal Cells
This protocol describes a method to assess the neuroprotective effects of this compound against apoptosis in cultured cerebellar granule neurons.
Materials:
-
Primary cerebellar granule neuron cultures
-
High potassium (HK) and low potassium (LK) culture media
-
This compound stock solution in DMSO
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cerebellar granule neurons in HK medium to promote survival and differentiation.
-
To induce apoptosis, switch the culture medium to LK medium.
-
Treat the cells with various concentrations of this compound at the time of the switch to LK medium.
-
Incubate the cells for 24-48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells using a flow cytometer or by counting under a fluorescence microscope.
-
Determine the concentration-dependent neuroprotective effect of this compound.[3][6]
Synthesis
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
A Phase I clinical trial of this compound in combination with sorafenib in patients with advanced refractory solid tumors revealed that the compound has poor oral absorption.[1] Increasing the dosage did not lead to a significant increase in its bioavailability.[1] To address this, a new salt form of GW 5074 with improved solubility has been developed for future clinical evaluation.[1]
Pharmacodynamics
In vivo studies have demonstrated the pharmacodynamic effects of this compound. In a mouse model of Huntington's disease, intraperitoneal administration of GW 5074 at 5 mg/kg completely prevented extensive bilateral striatal lesions.[3] In a mouse model of sidestream smoke-induced airway hyperresponsiveness, GW 5074 administration also showed suppressive effects.
Conclusion
This compound is a valuable research tool for investigating the role of the c-Raf kinase in both cancer and neurodegenerative diseases. Its potent and selective inhibitory activity against c-Raf, coupled with its intriguing paradoxical activation of the Raf-MEK-ERK pathway and its distinct neuroprotective mechanism, makes it a compound of significant scientific interest. Further research, particularly focusing on improving its pharmacokinetic properties, is warranted to explore its full therapeutic potential.
References
- 1. Phase I Targeted Combination Trial of Sorafenib and GW5074 in Patients with Advanced Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. GW5074 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
(Z)-GW5074: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of (Z)-GW5074, a potent and selective inhibitor of c-Raf kinase. Initially identified as a key tool compound for studying the MAPK signaling pathway, its biological activities have since been found to extend to neuroprotection and the inhibition of polyamine transport. This document details the scientific background, mechanism of action, and key quantitative data associated with (Z)-GW5074. Furthermore, it provides detailed experimental protocols for its synthesis and for key biological assays, alongside visualizations of relevant signaling pathways and experimental workflows to support researchers in the fields of oncology, neuroscience, and drug discovery.
Discovery and Background
(Z)-GW5074, chemically known as 5-iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone, was initially discovered as a potent and selective inhibitor of c-Raf (Raf-1), a serine/threonine-specific protein kinase that is a critical component of the RAS/RAF/MEK/ERK signaling cascade.[1] This pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.
Subsequent research has revealed a broader biological profile for GW5074. It has been shown to exhibit neuroprotective effects in various in vitro and in vivo models of neurodegeneration, independent of its MEK-ERK signaling inhibition. More recently, GW5074 was identified as a novel, non-polyamine-based inhibitor of polyamine transport, a process crucial for cell growth and proliferation, particularly in cancer cells.[2][3]
Mechanism of Action
The primary mechanism of action of (Z)-GW5074 is the competitive inhibition of the ATP-binding site of c-Raf kinase.[1] This prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2, thereby inhibiting the entire MAPK signaling cascade.
Interestingly, while GW5074 inhibits c-Raf in vitro, in neuronal cells it can lead to the activation of B-Raf and the Raf-MEK-ERK pathway. Its neuroprotective effects are thought to be mediated through a non-canonical pathway involving the inhibition of activating transcription factor-3 (ATF-3) expression.
The inhibition of polyamine transport by GW5074 represents a distinct mechanism that contributes to its anti-proliferative effects, particularly in cancer cells that are dependent on extracellular polyamine uptake.[2][3]
Quantitative Biological Data
The following table summarizes the key quantitative data for (Z)-GW5074's biological activity.
| Parameter | Target | Value | Reference |
| IC50 | c-Raf | 9 nM | [1][4] |
| Selectivity | >100-fold vs. CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, c-Fms | - | [1] |
Synthesis of (Z)-GW5074
The synthesis of (Z)-GW5074 is achieved through a convergent synthesis strategy, culminating in a base-catalyzed aldol condensation reaction between 5-iodooxindole and 3,5-dibromo-4-hydroxybenzaldehyde.
Synthesis of 5-Iodooxindole
The synthesis of the 5-iodooxindole precursor can be achieved via direct iodination of oxindole or through a multi-step synthesis from a suitable starting material. One common method involves the iodination of N-protected arylacrylamides.[5]
Experimental Protocol: Synthesis of 5-Iodo-3-(iodomethyl)-1,3-dimethylindolin-2-one (as an example of indole iodination) [5]
-
To a 100 mL sealed tube, add N-arylacrylamide (1.0 g, 5.7 mmol), iodine pentoxide (I2O5; 4.315 g, 2.2 equiv), and potassium iodide (KI; 1.16 g, 1.2 equiv).
-
Add 15.0 mL of water to the tube.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After completion, add ethyl acetate (EtOAc; 150 mL).
-
Wash the organic layer with saturated sodium thiosulfate (Na2S2O3) solution and brine.
-
Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using dichloromethane as the eluent to yield the desired product.
Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde
The 3,5-dibromo-4-hydroxybenzaldehyde precursor can be synthesized from p-cresol through a bromination and subsequent oxidation process.[6]
Experimental Protocol: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde [6]
-
Dissolve p-cresol in o-dichlorobenzene.
-
Perform low-temperature bromination at 32-42 °C, followed by high-temperature bromination at 145-168 °C.
-
The resulting 4-hydroxy-3,5-dibromobenzal bromide is then hydrolyzed by the addition of water and heating to 100 °C for 2 hours.
-
After hydrolysis, the layers are separated, and the organic layer containing the product is cooled to room temperature to induce crystallization.
-
The crystalline aldehyde is collected by filtration, washed with o-dichlorobenzene, and dried in vacuo at 100 °C.
Final Condensation to (Z)-GW5074
The final step involves the condensation of 5-iodooxindole with 3,5-dibromo-4-hydroxybenzaldehyde. This reaction is typically carried out in the presence of a base, such as piperidine or pyrrolidine, in a suitable solvent like ethanol or methanol. The (Z)-isomer is the thermodynamically more stable product.
Proposed Experimental Protocol: Synthesis of (Z)-GW5074
-
To a solution of 5-iodooxindole (1 equivalent) in ethanol, add 3,5-dibromo-4-hydroxybenzaldehyde (1 equivalent).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the solid under vacuum to obtain (Z)-GW5074 as a solid.
Experimental Protocols for Biological Assays
In Vitro c-Raf Kinase Inhibition Assay[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of (Z)-GW5074 against c-Raf kinase.
Materials:
-
Purified c-Raf kinase (5–10 mU per assay)
-
Myelin Basic Protein (MBP) as substrate (0.66 mg/mL)
-
(Z)-GW5074 (serial dilutions)
-
Kinase buffer: 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate
-
[γ-³³P]ATP
-
P30 filters
-
50 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Incubate the purified c-Raf kinase with varying concentrations of (Z)-GW5074 in the kinase buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP and the MBP substrate.
-
Incubate the reaction mixture for 40 minutes at room temperature.
-
Spot an aliquot of the reaction mixture onto P30 filters to stop the reaction.
-
Wash the filters extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of ³³P incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of (Z)-GW5074 and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability MTT Assay[7]
Objective: To assess the effect of (Z)-GW5074 on the viability and proliferation of cells.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well microplates
-
Complete culture medium
-
(Z)-GW5074 (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of (Z)-GW5074 and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of Raf Pathway Phosphorylation[6]
Objective: To determine the effect of (Z)-GW5074 on the phosphorylation status of key proteins in the Raf signaling pathway (e.g., c-Raf, MEK, ERK).
Materials:
-
Cells of interest
-
(Z)-GW5074
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Raf, anti-total-c-Raf, anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with (Z)-GW5074 at the desired concentrations and for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of (Z)-GW5074 on RAF.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the in vitro c-Raf kinase inhibition assay.
Logical Relationship: Synthesis of (Z)-GW5074
References
- 1. m.youtube.com [m.youtube.com]
- 2. rsc.org [rsc.org]
- 3. CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde - Google Patents [patents.google.com]
- 4. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 5. 3,5-Dibromo-4-hydroxybenzaldehyde | 2973-77-5 | FD38003 [biosynth.com]
- 6. 5-IODOINDOLE | 16066-91-4 [amp.chemicalbook.com]
The Neuroprotective Potential of (Z)-GW5074: A Technical Guide
(Z)-GW5074, a potent and selective c-Raf inhibitor, has emerged as a significant agent in neuroprotection research. This technical guide offers an in-depth exploration of its mechanisms, experimental validation, and the signaling pathways it modulates. It is intended for researchers, scientists, and professionals in drug development engaged in the field of neurodegenerative diseases.
Initially identified for its oncological applications, (Z)-GW5074 has demonstrated a paradoxical yet beneficial role in the neuronal context. While it inhibits c-Raf kinase activity in vitro, it promotes the activation of both c-Raf and B-Raf within neurons, triggering a cascade of neuroprotective effects. This guide will dissect these pathways, present quantitative data from key studies, and provide detailed experimental protocols for replication and further investigation.
Quantitative Data Summary
The neuroprotective efficacy of (Z)-GW5074 has been quantified across various experimental models. The following tables summarize the key findings, providing a comparative overview of its potency and therapeutic window.
| Parameter | Value | Cell-Free/Cell-Based | Reference |
| IC50 for c-Raf Inhibition | 9 nM | Cell-Free Assay | [1][2][3] |
Table 1: In Vitro Inhibitory Activity of (Z)-GW5074. This table details the half-maximal inhibitory concentration (IC50) of (Z)-GW5074 against its primary target, the c-Raf kinase, in a cell-free system.
| Experimental Model | Toxin/Stress | (Z)-GW5074 Concentration | Outcome | Quantitative Result | Reference |
| Cerebellar Granule Neurons | Low Potassium (LK)-Induced Apoptosis | 1 µM | Inhibition of Apoptosis | Not specified | [4][5] |
| Cerebellar Granule Neurons | MPP+ | Not specified | Neuroprotection | Not specified | [4][5] |
| Cerebellar Granule Neurons | Methylmercury | Not specified | Neuroprotection | Not specified | [4][5] |
| Cortical Neurons | Glutathione Depletion | Not specified | Protection against Oxidative Stress | Not specified | [4][5] |
| Huntington's Disease Mouse Model | 3-Nitropropionic acid (3-NP) | 5 mg/kg | Prevention of Striatal Lesions | Complete prevention of extensive bilateral striatal lesions | [2] |
Table 2: Neuroprotective Effects of (Z)-GW5074 in In Vitro and In Vivo Models. This table summarizes the protective effects of (Z)-GW5074 against various neurotoxic insults in different experimental settings, highlighting the concentrations used and the observed outcomes.
Signaling Pathways
The neuroprotective mechanism of (Z)-GW5074 is multifaceted and diverges from its canonical role as a Raf inhibitor. In neurons, it triggers a unique signaling cascade that is independent of the well-established MEK-ERK and Akt pathways.[4][5] Key pathways involved are the Ras-dependent activation of Raf kinases and the subsequent modulation of the NF-κB and ATF-3 signaling axes.
(Z)-GW5074-Mediated Neuroprotective Signaling
Caption: (Z)-GW5074 neuroprotective signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of (Z)-GW5074's neuroprotective effects.
Cerebellar Granule Neuron (CGN) Culture and Low Potassium-Induced Apoptosis
This protocol is a standard method to induce apoptosis in primary neurons and assess the efficacy of neuroprotective compounds.
Caption: Workflow for low potassium-induced apoptosis in CGNs.
Detailed Steps:
-
Neuron Isolation and Culture: Cerebellar granule neurons are isolated from postnatal day 7 (P7) rat pups. The cerebella are dissected, minced, and enzymatically dissociated using trypsin. Cells are then plated on poly-L-lysine coated plates in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, and antibiotics.
-
Induction of Apoptosis: After 7-8 days in vitro, the culture medium is replaced with a low-potassium medium (5 mM KCl) to induce apoptosis.
-
Treatment: (Z)-GW5074 is added to the low-potassium medium at the desired concentrations (e.g., 1 µM).
-
Assessment of Neuroprotection: After 24 hours of incubation, cell viability is assessed using standard assays such as the MTT assay or by staining with fluorescein diacetate (FDA) for live cells and propidium iodide (PI) for dead cells.
Western Blot Analysis of Raf Activation and ATF-3 Expression
This protocol is used to detect changes in protein expression and activation states in response to (Z)-GW5074 treatment.
Caption: Western blot analysis workflow.
Detailed Steps:
-
Sample Preparation: Neuronal cultures are treated with (Z)-GW5074 for the desired time points. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, followed by incubation with primary antibodies against the proteins of interest (e.g., phospho-c-Raf, total c-Raf, B-Raf, ATF-3, and a loading control like β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
NF-κB Activation Assay
This protocol outlines the steps to measure the activation of the transcription factor NF-κB, a key mediator of the neuroprotective effects of (Z)-GW5074.
Detailed Steps:
-
Nuclear Extraction: Following treatment with (Z)-GW5074, nuclear and cytoplasmic fractions of neuronal cells are separated using a nuclear extraction kit.
-
Electrophoretic Mobility Shift Assay (EMSA):
-
A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.
-
The labeled probe is incubated with the nuclear extracts to allow NF-κB-DNA binding.
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The shifted bands, representing NF-κB-DNA complexes, are visualized by chemiluminescence or autoradiography.
-
-
Reporter Gene Assay:
-
Neurons are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple NF-κB binding sites.
-
After treatment with (Z)-GW5074, cell lysates are prepared, and the reporter gene activity is measured (e.g., luminescence). An increase in reporter activity indicates NF-κB activation.
-
Conclusion
(Z)-GW5074 presents a compelling profile as a neuroprotective agent with a unique mechanism of action. Its ability to paradoxically activate Raf kinases in neurons, leading to neuroprotection through MEK-ERK and Akt-independent pathways involving NF-κB and ATF-3, distinguishes it from other kinase inhibitors. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of (Z)-GW5074 and related compounds in the context of neurodegenerative diseases. Further research is warranted to fully elucidate the downstream targets of this signaling cascade and to optimize its therapeutic application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
(Z)-GW 5074 in Huntington's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum and cortex. A key pathological hallmark of HD is the aggregation of the mutant huntingtin protein (mHTT). Currently, there are no disease-modifying therapies for HD. This technical guide provides an in-depth overview of the c-Raf inhibitor, (Z)-GW 5074, and its potential as a neuroprotective agent in the context of Huntington's disease research. While initially identified as a potent inhibitor of c-Raf kinase, emerging evidence suggests a paradoxical and beneficial mechanism of action in neuronal cells, making it a compound of significant interest for therapeutic development.
Core Mechanism of Action
This compound is a potent and selective inhibitor of c-Raf with an IC50 of 9 nM[1]. However, its neuroprotective effects in models of neurodegeneration, including Huntington's disease, are not mediated by the inhibition of the canonical Raf-MEK-ERK pathway. In fact, in neuronal cells, GW 5074 treatment leads to the activation of B-Raf and the stimulation of a non-canonical neuroprotective signaling cascade[2][3]. This pathway is independent of MEK-ERK and Akt signaling[4][5].
The neuroprotective mechanism of GW 5074 converges on the inhibition of the pro-apoptotic transcription factor, Activating Transcription Factor 3 (ATF-3)[2][3]. Furthermore, the neuroprotective signaling activated by GW 5074 involves the activation of Ras and the transcription factor Nuclear Factor-kappa B (NF-κB)[4][5].
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity and efficacy of this compound in various experimental models relevant to Huntington's disease research.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Selectivity | Reference |
| c-Raf | 9 | Highly selective over JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2 or c-Fms | [1] |
Table 2: Neuroprotective Effects of this compound in In Vitro Models
| Model System | Assay | Treatment | Result | Reference |
| Cerebellar Granule Neurons | Low Potassium (5 mM K+) Induced Apoptosis | 1 µM GW 5074 | Prevents neuronal apoptosis (exact survival percentage not specified, but comparable to neuroprotective effects of other compounds that increase survival from ~45% to ~91%) | [6] |
| Cortical Neurons | Glutathione Depletion-Induced Oxidative Stress | Not Specified | Protects against oxidative stress | [4][5] |
| Cerebellar Granule Neurons | MPP+ Neurotoxicity | Not Specified | Protects against MPP+ induced cell death | [4][5] |
| Cerebellar Granule Neurons | Methylmercury Neurotoxicity | Not Specified | Protects against methylmercury-induced cell death | [4][5] |
Table 3: In Vivo Efficacy of this compound in a Huntington's Disease Model
| Animal Model | Treatment | Endpoint | Result | Reference |
| 3-Nitropropionic Acid (3-NP) Mouse Model | 5 mg/kg GW 5074 (i.p.) | Striatal Lesion Volume | Completely prevents extensive bilateral striatal lesions | [1] |
| 3-Nitropropionic Acid (3-NP) Mouse Model | 5 mg/kg GW 5074 (i.p.) | Behavioral Outcome | Improves behavioral performance | [4][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Neuroprotection
The following diagram illustrates the proposed signaling cascade initiated by this compound in neuronal cells, leading to a neuroprotective effect.
Caption: Neuroprotective signaling pathway of this compound.
Experimental Workflow for Evaluating Neuroprotection in Cerebellar Granule Neurons
This diagram outlines the key steps in assessing the neuroprotective effects of this compound against low potassium-induced apoptosis in primary cerebellar granule neurons.
Caption: Workflow for in vitro neuroprotection assay.
Experimental Protocols
In Vitro c-Raf Kinase Assay
This protocol is adapted from a general kinase assay procedure to determine the IC50 of this compound for c-Raf.
Materials:
-
Purified, active c-Raf enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM Magnesium Acetate
-
[γ-³³P]ATP
-
This compound dilutions
-
P30 filtermats
-
50 mM Phosphoric Acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine 5-10 mU of purified c-Raf kinase with the desired concentration of this compound in Kinase Assay Buffer.
-
Add 0.66 mg/mL MBP as the substrate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture for 40 minutes at room temperature.
-
Spot an aliquot of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the ³³P incorporation using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cerebellar Granule Neuron (CGN) Culture and Low Potassium-Induced Apoptosis Assay
This protocol describes the culture of primary rat cerebellar granule neurons and the induction of apoptosis by potassium deprivation to assess the neuroprotective effects of this compound.
Materials:
-
Postnatal day 7-8 (P7-P8) Sprague-Dawley rat pups
-
Dissection medium (e.g., HBSS)
-
Trypsin
-
DNase I
-
High Potassium (HK) Culture Medium: Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM KCl, and antibiotics.
-
Low Potassium (LK) Culture Medium: Same as HK medium but with 5 mM KCl.
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
TUNEL assay kit
Procedure:
-
Neuron Isolation: Dissect cerebella from P7-P8 rat pups and mechanically dissociate the tissue.
-
Enzymatic Digestion: Digest the tissue with trypsin and DNase I.
-
Plating: Plate the dissociated neurons on poly-L-lysine coated plates in HK culture medium.
-
Differentiation: Culture the neurons for 5-7 days to allow for differentiation.
-
Induction of Apoptosis: After differentiation, replace the HK medium with LK medium to induce apoptosis. For the treatment group, add this compound (e.g., 1 µM) to the LK medium.
-
Incubation: Incubate the cultures for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to the cultures and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.
-
-
Apoptosis Assessment (TUNEL Assay):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Perform the TUNEL staining according to the manufacturer's protocol to label DNA fragmentation.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
-
3-Nitropropionic Acid (3-NP) Mouse Model of Huntington's Disease
This protocol outlines the induction of striatal lesions in mice using 3-NP to model Huntington's disease and evaluate the in vivo efficacy of this compound.
Materials:
-
Male C57BL/6 mice
-
3-Nitropropionic acid (3-NP)
-
This compound
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Histological staining reagents (e.g., Cresyl violet)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing and handling conditions for at least one week.
-
3-NP Administration: Administer 3-NP to the mice. A common method is intraperitoneal (i.p.) injection (e.g., 10-20 mg/kg daily for several days)[7]. The exact dosing regimen may need to be optimized.
-
GW 5074 Treatment: Administer this compound (5 mg/kg, i.p.) or vehicle (saline) to the mice, typically starting concurrently with or shortly before the 3-NP administration[1].
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod test to assess motor coordination and the open field test to evaluate locomotor activity.
-
Histological Analysis:
-
After the treatment period, perfuse the animals and collect the brains.
-
Fix the brains in 4% paraformaldehyde and prepare coronal sections.
-
Stain the sections with Cresyl violet to visualize the striatal lesions.
-
Quantify the lesion volume using image analysis software.
-
Western Blot Analysis of B-Raf and ATF-3
This protocol describes the detection and quantification of B-Raf and ATF-3 protein levels in neuronal cell lysates by western blotting.
Materials:
-
Neuronal cell lysates (from CGNs treated as described in Protocol 2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-B-Raf, anti-phospho-B-Raf, anti-ATF-3
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated neuronal cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-B-Raf or anti-ATF-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB and Ras Activation Assays
These protocols outline methods to measure the activation of NF-κB and Ras in response to this compound treatment.
NF-κB Luciferase Reporter Assay:
-
Transfection: Transfect neuronal cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Treatment: Treat the transfected cells with this compound for a specified duration.
-
Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer. An increase in luminescence indicates NF-κB activation.
Ras Activation Pull-Down Assay:
-
Cell Lysis: Lyse neuronal cells treated with this compound in a buffer that preserves GTP-bound Ras.
-
Pull-Down: Incubate the cell lysates with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which is coupled to agarose beads. This will specifically pull down active (GTP-bound) Ras.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze the levels of pulled-down Ras by western blotting using a pan-Ras antibody. An increase in the amount of pulled-down Ras indicates its activation.
Conclusion
This compound presents a promising, albeit mechanistically complex, therapeutic candidate for Huntington's disease. Its ability to confer neuroprotection through a non-canonical B-Raf/ATF-3 pathway, independent of MEK/ERK signaling, highlights a novel avenue for drug development. The in vitro and in vivo data strongly support its potential to mitigate neuronal cell death and improve behavioral outcomes in models of HD. Further research is warranted to fully elucidate the downstream effectors of this pathway and to optimize its therapeutic application. This technical guide provides a comprehensive resource for researchers to design and execute further investigations into the promising neuroprotective properties of this compound.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cesium chloride protects cerebellar granule neurons from apoptosis induced by low potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TUNEL assay [bio-protocol.org]
(Z)-GW 5074: A Technical Guide to its Dual Role in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-GW 5074 is a potent and selective small-molecule inhibitor of c-Raf kinase, a critical component of the Ras/Raf/MEK/ERK signaling pathway.[1] While initially investigated for its anti-proliferative effects, GW 5074 has emerged as a molecule with a complex and context-dependent role in the regulation of apoptosis. In cancer cell lines, particularly colorectal cancer, it has been shown to induce apoptosis, often in synergy with other chemotherapeutic agents. Conversely, in neuronal cells, GW 5074 exhibits a paradoxical neuroprotective effect, inhibiting apoptosis. This technical guide provides an in-depth overview of the current understanding of this compound, its mechanism of action, and its divergent roles in apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Chemical Properties and Kinase Selectivity
This compound is a synthetic compound with the following chemical properties:
-
Chemical Name: 3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one
-
Molecular Formula: C₁₅H₈Br₂INO₂
-
Molecular Weight: 520.94 g/mol
The primary molecular target of GW 5074 is the c-Raf (Raf-1) serine/threonine kinase. It exhibits high potency and selectivity for c-Raf over a range of other kinases.
Data Presentation: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. c-Raf | Reference |
| c-Raf | 9 | - | [1] |
| JNK1 | >1000 | >111 | [1] |
| JNK2 | >1000 | >111 | [1] |
| JNK3 | >1000 | >111 | [1] |
| MEK1 | >1000 | >111 | [1] |
| MKK6 | >1000 | >111 | [1] |
| MKK7 | >1000 | >111 | [1] |
| CDK1 | >1000 | >111 | [2] |
| CDK2 | >1000 | >111 | [2] |
| c-Src | >1000 | >111 | [1] |
| p38 MAP Kinase | >1000 | >111 | [1] |
| VEGFR2 | >1000 | >111 | [1] |
| c-Fms | >1000 | >111 | [1] |
The Dichotomous Role of this compound in Apoptosis
The effect of GW 5074 on apoptosis is highly dependent on the cellular context, showcasing a fascinating duality in its biological activity.
Pro-Apoptotic Effects in Cancer Cells
In several cancer cell lines, particularly those of colorectal origin such as HCT116 and LoVo, GW 5074 has been demonstrated to induce apoptosis. This effect is often potentiated when used in combination with other multi-kinase inhibitors like sorafenib.[3][4] The pro-apoptotic mechanism in these cells is linked to the induction of mitochondrial dysfunction, characterized by increased generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[3][5]
Anti-Apoptotic (Neuroprotective) Effects in Neuronal Cells
In stark contrast to its effects on cancer cells, GW 5074 exhibits a robust neuroprotective function by inhibiting apoptosis in neuronal cells, such as cerebellar granule neurons.[6][7] This protective effect has been observed in various models of neuronal cell death, including those induced by low potassium (LK), MPP+, and methylmercury.[6][8] The neuroprotective signaling cascade is independent of the MEK-ERK and Akt pathways and instead involves the activation of Ras and the transcription factor NF-κB.[6][9]
Signaling Pathways Modulated by this compound
The dual role of GW 5074 in apoptosis can be attributed to its complex modulation of intracellular signaling pathways.
The Paradoxical Activation of the Raf/MEK/ERK Pathway
A key aspect of Raf inhibitors, including GW 5074, is the phenomenon of "paradoxical activation."[8][10] In wild-type BRAF cells, particularly in the presence of activated Ras, Raf inhibitors can induce a conformational change in Raf proteins, leading to their dimerization and subsequent transactivation.[11][12] This results in an unexpected increase in the activity of the downstream MEK/ERK pathway. While this effect can be pro-proliferative in some contexts, the neuroprotective effects of GW 5074 appear to be independent of MEK-ERK signaling.[6][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Off-Target Effects of (Z)-GW5074
For Researchers, Scientists, and Drug Development Professionals
(Z)-GW5074 is a widely utilized chemical probe developed as a potent, ATP-competitive inhibitor of the c-Raf (RAF1) kinase. While its high in vitro potency has established it as a valuable tool for studying the MAPK signaling cascade, a comprehensive understanding of its off-target interactions and paradoxical cellular effects is critical for the accurate interpretation of experimental data. This guide provides a detailed overview of the known off-target profile of (Z)-GW5074, summarizes quantitative data, details the experimental protocols used for target validation, and illustrates the key signaling pathways involved.
On-Target Activity and Selectivity Profile
(Z)-GW5074 was initially characterized as a potent and selective inhibitor of c-Raf kinase. The primary inhibitory activity and the reported selectivity against a panel of common kinases are summarized below. This selectivity is a key aspect of its profile, though broader screening has revealed additional targets.
| Target | Parameter | Value | Selectivity vs. Off-Targets |
| c-Raf (RAF1) | IC50 | 9 nM | >100-fold vs. panel below[1][2] |
| CDK1 | - | No significant inhibition | - |
| CDK2 | - | No significant inhibition | - |
| c-Src | - | No significant inhibition | - |
| ERK2 (MAPK1) | - | No significant inhibition | - |
| MEK1 (MAP2K1) | - | No significant inhibition | - |
| p38 MAP Kinase | - | No significant inhibition | - |
| Tie2 (TEK) | - | No significant inhibition | - |
| VEGFR2 (KDR) | - | No significant inhibition | - |
| c-Fms (CSF1R) | - | No significant inhibition | - |
| JNK1/2/3 | - | No significant inhibition | - |
| MKK6/7 | - | No significant inhibition | - |
Table 1: On-Target Activity and Selectivity Profile of (Z)-GW5074. The table displays the half-maximal inhibitory concentration (IC50) for the primary target, c-Raf, and lists kinases for which no significant inhibition was observed in initial selectivity panels.
Off-Target Kinase Profile
Comprehensive kinase profiling has been instrumental in identifying previously unknown off-targets of small molecule inhibitors. For (Z)-GW5074, broad screening has identified a number of additional kinases that are inhibited at higher concentrations.
KINOMEscan Profiling
A broad screen of (Z)-GW5074 against a large panel of kinases was performed as part of the NIH Library of Integrated Network-based Cellular Signatures (LINCS) program (Dataset ID: LDS-1008).[3][4] This screen identified 33 potential off-target kinases that were significantly inhibited by the compound when tested at a high concentration (10 µM).[5]
While the complete dataset is extensive, one of the most notable off-targets identified from this class of compounds is ZAK (Sterile alpha motif and leucine zipper containing kinase AZK), also known as MAP3K20.
| Off-Target Kinase | Assay Type | Parameter | Value | Screening Concentration |
| ZAK (MAP3K20) | KINOMEscan | % Inhibition | Significant | 10 µM |
| (Multiple others) | KINOMEscan | % Inhibition | Variable | 10 µM |
Table 2: Off-Target Profile of (Z)-GW5074 from Kinome Profiling. This table highlights the key off-target ZAK identified through broad kinase screening.
ZAK (MAP3K20) Inhibition and Signaling Implications
ZAK is a member of the MAP3K family and functions as an upstream activator of the JNK and p38 MAPK pathways, and can also influence the ERK pathway.[1][6] Inhibition of ZAK by (Z)-GW5074 can therefore lead to the suppression of stress-activated signaling cascades independently of its effects on c-Raf. This is a critical consideration in studies involving cellular stress, inflammation, or apoptosis.
Paradoxical Cellular Effects: B-Raf Activation
A significant and widely reported confounding effect of (Z)-GW5074 is its ability to induce the paradoxical activation of the Raf-MEK-ERK pathway in certain cellular contexts, particularly in neurons.[7] Despite being an in vitro inhibitor of c-Raf, cellular application of GW5074 can lead to the activation of B-Raf.
This paradoxical activation is responsible for the compound's observed neuroprotective effects, which occur through a mechanism independent of MEK-ERK and Akt signaling.[7] Instead, the activation of B-Raf by GW5074 leads to the suppression of the pro-apoptotic activating transcription factor-3 (ATF-3).[8] This neuroprotective pathway has been shown to involve Ras and the transcription factor NF-κB.[7]
Experimental Protocols for Target and Off-Target Identification
The identification of on- and off-targets for kinase inhibitors relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experimental approaches used to characterize inhibitors like (Z)-GW5074.
Protocol: In Vitro Radiometric Kinase Assay (c-Raf Potency)
This method measures the direct inhibition of kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Reagent Preparation :
-
Kinase Buffer : 50 mM Tris (pH 7.5), 0.1 mM EGTA, 10 mM Magnesium Acetate.
-
Enzyme : Purified recombinant c-Raf kinase, diluted in kinase buffer to a working concentration (e.g., 5-10 mU per reaction).
-
Substrate : Myelin Basic Protein (MBP) at 0.66 mg/mL.
-
ATP Mix : Kinase buffer containing [γ-³³P]ATP.
-
Inhibitor : (Z)-GW5074 serially diluted in DMSO, then further diluted in kinase buffer.
-
-
Assay Procedure :
-
To a 96-well plate, add the c-Raf enzyme and the (Z)-GW5074 dilution (or DMSO for control).
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate and the [γ-³³P]ATP mix.
-
Incubate the reaction for 40 minutes at room temperature.
-
Terminate the reaction by spotting an aliquot of the mixture onto P30 phosphocellulose filter paper.
-
Wash the filters extensively (e.g., 3 times for 5 minutes each) in 50 mM phosphoric acid to remove unincorporated ATP.
-
Air dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Protocol: KINOMEscan™ Competition Binding Assay (Broad Profiling)
This high-throughput screening platform assesses the ability of a compound to compete with an immobilized ligand for binding to a large panel of kinases.
-
Assay Principle : The assay involves a kinase-tagged T7 phage, an immobilized promiscuous kinase inhibitor (the "bait"), and the test compound. The amount of kinase captured by the immobilized bait is measured by quantifying the associated phage DNA using qPCR.[4]
-
Assay Procedure :
-
Kinases are expressed as fusions with T7 phage.
-
In the wells of a microtiter plate, the kinase-phage fusion is incubated with the immobilized ligand and the test compound (e.g., (Z)-GW5074 at 10 µM).
-
If the test compound binds to the kinase, it will prevent the kinase-phage from binding to the immobilized ligand.
-
After incubation, the wells are washed to remove unbound phage.
-
The amount of phage remaining bound to the solid support is quantified using qPCR of the phage DNA tag.
-
-
Data Analysis :
-
Results are reported as "percent of control" (%Ctrl), where the control is a DMSO-treated sample.
-
The formula used is: %Ctrl = (test compound signal / DMSO signal) * 100.
-
A low %Ctrl value indicates strong binding/inhibition, as the test compound has successfully competed with the immobilized ligand and displaced the kinase.
-
References
- 1. ZAK inhibits human lung cancer cell growth via ERK and JNK activation in an AP‐1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. Gene Set - GW-5074 [maayanlab.cloud]
- 6. Identification of the ZAK-MKK4-JNK-TGFβ Signaling Pathway as a Molecular Target for Novel Synthetic Iminoquinone Anticancer Compound BA-TPQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the MEK-ERK Independent Neuroprotection of (Z)-GW 5074: A Technical Guide
For Immediate Release
An In-depth Technical Guide on the Core Signaling Cascade of (Z)-GW 5074, Highlighting its MEK-ERK Independence.
This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the signaling cascade initiated by this compound, a potent c-Raf kinase inhibitor. A significant focus is placed on its intriguing MEK-ERK independent mechanism of action, particularly in the context of neuroprotection. This document compiles quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate a deeper understanding and further investigation of this compound.
Executive Summary
This compound is widely recognized as a selective inhibitor of c-Raf kinase.[1][2][3] While the canonical Raf signaling pathway proceeds through MEK and ERK activation to regulate cellular processes, a compelling body of evidence demonstrates that the neuroprotective effects of this compound are independent of this classical cascade.[4][5] In neuronal models, treatment with this compound leads to the activation of c-Raf and B-Raf, and subsequent ERK phosphorylation. However, pharmacological inhibition of MEK, the upstream kinase of ERK, does not abolish the pro-survival effects of GW 5074, indicating a divergence from the canonical pathway.[4][6] This guide delineates the alternative signaling routes, involving Ras, Nuclear Factor-kappa B (NF-κB), and the B-Raf-ATF-3 axis, that are implicated in the MEK-ERK independent actions of this compound.[4][6]
Quantitative Data
The inhibitory potency and selectivity of this compound are critical parameters for its application in research and potential therapeutic development. The following tables summarize the key quantitative data reported in the literature.
| Target | IC50 | Assay Type | Reference |
| c-Raf | 9 nM | Cell-free kinase assay | [1][2] |
| Kinase | Effect of GW 5074 | Reference |
| JNK1/2/3 | No effect | [1][2] |
| MEK1 | No effect | [1][2] |
| MKK6/7 | No effect | [1][2] |
| CDK1/2 | No effect | [1][2] |
| c-Src | No effect | [1][2] |
| p38 MAP Kinase | No effect | [1][2] |
| VEGFR2 | No effect | [1][2] |
| c-Fms | No effect | [1][2] |
Signaling Pathways
The signaling cascades involved in the action of this compound are multifaceted. While it inhibits c-Raf in vitro, in a cellular context, particularly in neurons, it paradoxically leads to the activation of Raf kinases.[4][5] The subsequent neuroprotective signaling, however, bypasses the canonical MEK-ERK axis.
Canonical Raf-MEK-ERK Signaling Pathway
Caption: The classical Ras-Raf-MEK-ERK signaling cascade.
This compound MEK-ERK Independent Neuroprotective Pathway
Caption: GW 5074's neuroprotective signaling bypasses MEK-ERK.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are composite protocols for key experiments cited in the investigation of this compound's signaling pathways, based on common laboratory practices.
Low Potassium-Induced Apoptosis in Cerebellar Granule Neurons
This model is frequently used to study neuronal apoptosis and the neuroprotective effects of compounds like GW 5074.[4][6]
-
Cell Culture: Cerebellar granule neurons are typically isolated from early postnatal rat or mouse pups (P7-P8). The cerebella are dissected, minced, and trypsinized to obtain a single-cell suspension. Cells are plated on poly-L-lysine coated plates in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, and antibiotics.
-
Induction of Apoptosis: After 7-8 days in vitro (DIV), the high-potassium medium (25 mM KCl) is replaced with a medium containing a physiological potassium concentration (5 mM KCl) to induce apoptosis.
-
Treatment: this compound or other test compounds are added to the low-potassium medium at the desired concentrations.
-
Assessment of Viability: Cell viability is assessed at various time points (e.g., 24 hours) after the switch to low-potassium medium.
Western Blotting for Phosphorylated Proteins
This technique is used to determine the activation state of kinases in a signaling pathway.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are cleared by centrifugation.
-
Protein Quantification: Protein concentration in the supernatant is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-ERK, total ERK, p-c-Raf, total c-Raf) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. Densitometry is used to quantify band intensities.
Immunoprecipitation Kinase Assay
This assay measures the activity of a specific kinase.
-
Immunoprecipitation: Cell lysates are incubated with an antibody specific to the kinase of interest (e.g., anti-B-Raf) and protein A/G-agarose beads to pull down the kinase.
-
Kinase Reaction: The immunoprecipitated kinase is washed and then incubated in a kinase assay buffer containing a substrate (e.g., kinase-inactive MEK for Raf assays) and ATP (often [γ-³²P]ATP for radiometric detection or cold ATP for detection by immunoblotting).
-
Detection: If using a radioactive label, the reaction mixture is resolved by SDS-PAGE, and the phosphorylated substrate is visualized by autoradiography. If using non-radioactive ATP, the reaction is stopped, and the phosphorylation of the substrate is detected by Western blotting with a phospho-specific antibody.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating and Treatment: Cells are plated in a 96-well plate and treated with the compounds of interest.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for 1-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
NF-κB Activation Assay
NF-κB activation is often assessed by its translocation to the nucleus.
-
Nuclear Extraction: Following cell treatment, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.
-
Western Blotting: The amount of NF-κB (typically the p65 subunit) in the nuclear and cytoplasmic fractions is determined by Western blotting. An increase in nuclear NF-κB indicates activation.
-
Electrophoretic Mobility Shift Assay (EMSA): This gel-based assay detects the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing its consensus binding site.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an anti-NF-κB antibody. The subcellular localization of NF-κB is then visualized by fluorescence microscopy.
Experimental Workflow Visualization
Caption: A generalized workflow for investigating GW 5074's signaling.
Conclusion
The investigation of this compound has revealed a fascinating deviation from the canonical Raf-MEK-ERK signaling pathway in the context of neuroprotection. While it is a potent inhibitor of c-Raf in vitro, its cellular effects, particularly in neurons, involve the activation of a pro-survival cascade that is independent of MEK and ERK. The evidence points towards the involvement of Ras, NF-κB, and a B-Raf-mediated downregulation of the pro-apoptotic factor ATF-3. This technical guide provides a foundational understanding of this non-canonical pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams. Further research into this area will be crucial for elucidating the full therapeutic potential of this compound and for the development of novel neuroprotective strategies that target pathways beyond the classical MEK-ERK cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic and Genetic Analyses of Apoptosis in Potassium/Serum-Deprived Rat Cerebellar Granule Cells | Journal of Neuroscience [jneurosci.org]
- 3. Induction of apoptosis in cerebellar granule neurons by low potassium: inhibition of death by insulin-like growth factor I and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potassium deprivation-induced apoptosis of cerebellar granule neurons: a sequential requirement for new mRNA and protein synthesis, ICE-like protease activity, and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium Deprivation-Induced Apoptosis of Cerebellar Granule Neurons: A Sequential Requirement for New mRNA and Protein Synthesis, ICE-Like Protease Activity, and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-GW 5074 and Mutant Huntingtin: A Technical Guide on Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the aggregation of mutant huntingtin protein (mHTT). This technical guide explores the interaction of the c-Raf inhibitor, (Z)-GW 5074, with mHTT, focusing on its neuroprotective effects and underlying signaling pathways. While current research does not indicate a direct binding interaction or a direct inhibitory effect on mHTT aggregation by this compound, substantial evidence highlights its potent neuroprotective capabilities in preclinical models of HD. This is primarily attributed to the modulation of the Ras-NF-κB signaling pathway, independent of the canonical MEK-ERK and Akt pathways. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the key signaling pathways involved in the therapeutic potential of this compound for Huntington's disease.
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been demonstrated in both in vitro and in vivo models of Huntington's disease. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Model | Neurotoxic Insult | This compound Concentration | Observed Effect | Reference |
| Cerebellar Granule Neurons | Low Potassium (LK)-induced apoptosis | 1 µM | Significant reduction in apoptosis | [1][2] |
| Cortical Neurons | Glutathione depletion-induced oxidative stress | Not specified | Protection against oxidative stress | [1] |
Table 2: In Vivo Neuroprotective Effects of this compound in a 3-NP Mouse Model of Huntington's Disease
| Animal Model | Treatment Regimen | Behavioral Outcome | Neuropathological Outcome | Reference |
| 3-Nitropropionic acid (3-NP)-treated mice | Not specified | Improved behavioral outcome | Prevention of neurodegeneration; resisted 3-NP-induced striatal neurodegeneration | [1][3] |
The Signaling Pathway of this compound-Mediated Neuroprotection
This compound, while identified as a c-Raf inhibitor in vitro with an IC50 of 9 nM, exhibits a paradoxical mechanism in neuronal cells.[3] In these cells, it leads to the activation of c-Raf and B-Raf.[1] However, its neuroprotective effects are not mediated through the downstream MEK-ERK or the Akt signaling pathways.[1] Instead, the neuroprotection is dependent on the Ras and NF-κB signaling pathways.[1] Inhibition of NF-κB with SN-50 or Ras with S-trans, trans-farnesylthiosalicylic acid (FTS) abrogates the protective effects of this compound.[1]
This compound neuroprotective signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects in Huntington's disease models.
3-Nitropropionic Acid (3-NP) Mouse Model of Huntington's Disease
This protocol describes the induction of a Huntington's disease-like phenotype in mice using the mitochondrial toxin 3-NP.[4]
-
Animal Handling: Use male C57BL/6 mice, 8-10 weeks old. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
3-NP Preparation: Dissolve 3-NP in sterile saline to a final concentration of 10 mg/mL. Adjust the pH to 7.4 with NaOH.
-
Administration: Administer 3-NP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg body weight, once daily for 5 consecutive days.
-
This compound Treatment: Prepare this compound in a vehicle of DMSO and saline. Administer this compound or vehicle control via i.p. injection 30 minutes prior to each 3-NP injection.
-
Behavioral Testing: Conduct behavioral assessments, such as the rotarod test, before the start of the treatment and at specified time points after the final 3-NP injection.
-
Tissue Collection: At the end of the study, euthanize the mice by transcardial perfusion with 4% paraformaldehyde (PFA) for histological analysis or by decapitation for biochemical assays.
Workflow for the 3-NP mouse model experiment.
Assessment of Striatal Lesion Volume
-
Brain Sectioning: Collect PFA-fixed brains and cryoprotect in 30% sucrose. Section the brains coronally at 30 µm thickness using a cryostat.
-
Nissl Staining: Mount sections on slides and stain with Cresyl Violet to visualize the neuronal cell bodies.
-
Image Acquisition: Capture images of the stained sections using a light microscope equipped with a digital camera.
-
Lesion Quantification: Use image analysis software (e.g., ImageJ) to outline the striatum and the lesioned area (characterized by neuronal loss and gliosis) in each section. Calculate the lesion volume by integrating the lesioned areas across all sections.
Western Blot for Phosphorylated c-Raf and NF-κB
-
Protein Extraction: Homogenize striatal tissue or cultured neuronal cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-c-Raf (Ser338), total c-Raf, phospho-NF-κB p65 (Ser536), and total NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of Huntington's disease. Its mechanism of action is unique, involving the activation of a Ras-NF-κB signaling pathway in neurons, which is contrary to its in vitro profile as a c-Raf inhibitor. While the current body of evidence does not support a direct interaction with or inhibition of mHTT aggregation, the downstream neuroprotective effects are robust. Further research is warranted to fully elucidate the therapeutic window and long-term efficacy of this compound and to explore the potential of targeting this neuroprotective pathway for the treatment of Huntington's disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to advance the investigation of this compound and similar compounds.
References
(Z)-GW 5074: A Technical Guide to Solubility for the Research Professional
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is paramount for successful experimental design and data interpretation. This technical guide provides an in-depth overview of the solubility of (Z)-GW 5074, a potent c-Raf inhibitor, in various laboratory solvents. This document includes quantitative solubility data, a general experimental protocol for solubility determination, and a visualization of the compound's relevant signaling pathway.
Core Data: Solubility of this compound
The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative data to facilitate easy comparison.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 104 | 199.63 | Moisture-absorbing DMSO may reduce solubility; fresh DMSO is recommended.[1] |
| 100 | 191.96 | Ultrasonic and warming to 60°C can aid dissolution.[2][3] | |
| >26.1 | >50 | Warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath can help achieve higher concentrations.[4] | |
| 15 | ~28.8 | - | |
| Ethanol | Soluble to 1 mM | 1 | -[5] |
| Insoluble | - | -[1] | |
| Water | Insoluble | - | -[1][6] |
| DMF | 15 | ~28.8 | -[7] |
| DMSO:PBS (pH 7.2) (1:8) | 0.1 | ~0.19 | -[7] |
| 0.1N NaOH(aq) | Soluble | - | -[8] |
Molecular Weight of this compound: 520.94 g/mol [1]
Experimental Protocol: General Method for Determining Solubility
While a specific, detailed experimental protocol for determining the solubility of this compound is not publicly available, a general methodology based on standard laboratory practices can be employed. The following outlines a common approach for assessing compound solubility.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other solvent of interest)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Calibrated analytical standard of this compound
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of the solvent (e.g., 1 mL of DMSO).
-
Equilibration: Tightly cap the tube and incubate at a constant temperature (e.g., 25°C) on a shaker or thermomixer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the excess, undissolved solid.
-
Sample Preparation for Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC.
-
Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a previously generated calibration curve of the analytical standard.
-
Calculation of Solubility: Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.
Visualization of Signaling Pathway
This compound is a potent and selective inhibitor of c-Raf kinase.[1][2] Its mechanism of action involves the modulation of the Raf-MEK-ERK signaling pathway. However, in neuronal cells, it has been observed to provide neuroprotection through a MEK-ERK and Akt-independent mechanism, implicating Ras and NF-κB.[9][10] The following diagram illustrates the simplified signaling pathway associated with GW 5074's neuroprotective effects.
Figure 1. Simplified signaling pathway of this compound leading to neuroprotection.
References
- 1. GW5074 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. GW5074 | CAS 220904-83-6 | c-Raf1 kinase inhibitor [stressmarq.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-GW 5074 stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of (Z)-GW 5074
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of chemical compounds is paramount for reproducible and reliable experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a potent and selective c-Raf1 kinase inhibitor.
Chemical and Physical Properties
This compound, with the chemical name 3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one, is a synthetic organic compound used in laboratory research.[1][2] Its primary mechanism of action is the inhibition of c-Raf1 kinase with an IC50 of 9 nM.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈Br₂INO₂ | [5] |
| Molecular Weight | 520.94 g/mol | [1] |
| Appearance | Yellow to orange-brown solid powder | [6] |
| Purity | ≥95% - ≥98% (HPLC) |
Storage and Stability of Solid this compound
The solid form of this compound is stable for extended periods when stored correctly. To ensure its integrity, adherence to the following conditions is critical. The compound is noted to be light-sensitive.
| Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | -20°C | ≥ 4 years | Desiccation is recommended. Protect from light. |
| Short-term Storage | Room Temperature | Days to Weeks | Store in a dry and dark environment.[6] |
| Shipping | Ambient Temperature | Stable for weeks | Shipped as a non-hazardous chemical.[6] |
Preparation and Storage of Stock Solutions
Proper preparation and storage of stock solutions are crucial to prevent degradation and maintain the compound's activity. It is highly recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store it at low temperatures to avoid repeated freeze-thaw cycles.[3][4]
Solubility
This compound exhibits solubility in various organic solvents but is insoluble in water.[6] For biological experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent. It is advisable to use fresh, moisture-free DMSO, as its hygroscopic nature can reduce the solubility of the compound.[4]
| Solvent | Concentration |
| DMSO | Up to 104 mg/mL (~199.6 mM)[4] |
| Ethanol | Up to 1 mM |
| DMF | 15 mg/mL[5] |
| DMSO:PBS (pH 7.2) (1:8) | 0.1 mg/mL[5] |
Stock Solution Stability
Once dissolved, the stability of this compound is dependent on the storage temperature.
| Temperature | Duration | Reference |
| -80°C | 6 months to 1 year | [3][4] |
| -20°C | 1 month | [3][4] |
| 0 - 4°C | Short term (days to weeks) | [6] |
Experimental Protocols
Protocol for Stock Solution Preparation
This protocol provides a general guideline for preparing a 10 mM stock solution in DMSO.
-
Weighing: Accurately weigh the required amount of solid this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 5.21 mg (using MW = 520.94 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex or sonicate the solution gently until the compound is completely dissolved. A clear, yellow to orange-brown solution should be observed.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[4]
Protocol for In Vitro c-Raf Kinase Assay
This protocol is adapted from a general method for assessing kinase activity and illustrates the handling of this compound in an experimental setting.[4]
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM Tris (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, and [γ-³³P-ATP].
-
Enzyme and Substrate Preparation: Use purified c-Raf enzyme (5–10 mU per assay) and its substrate, such as 0.66 mg/mL Myelin Basic Protein (MBP).
-
Inhibitor Dilution: Prepare serial dilutions of the this compound stock solution in the reaction buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction:
-
Add the c-Raf enzyme, MBP substrate, and the diluted this compound to a reaction plate.
-
Initiate the reaction by adding the [γ-³³P-ATP]-containing buffer.
-
Incubate the mixture at room temperature for approximately 40 minutes.
-
-
Quantification:
-
Stop the reaction and spot an aliquot of the reaction mixture onto P30 filters.
-
Wash the filters extensively in 50 mM phosphoric acid to remove unincorporated [γ-³³P-ATP].
-
Measure the ³³P incorporation into the MBP substrate using a scintillation counter to determine the kinase activity. The level of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
Visualizations: Workflows and Signaling Pathways
Recommended Handling and Storage Workflow
The following diagram outlines the recommended workflow for handling this compound from receipt to experimental use.
Caption: Recommended workflow for this compound handling and storage.
This compound Target Signaling Pathway
This compound is a selective inhibitor of c-Raf1, a key kinase in the MAPK/ERK signaling pathway. This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival.
Caption: Inhibition of the c-Raf-MEK-ERK signaling pathway by this compound.
References
- 1. GW-5074 | C15H8Br2INO2 | CID 5924208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GW5074 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW5074 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols for (Z)-GW 5074 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-GW 5074 is a potent and selective inhibitor of c-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2][3][4] This pathway is frequently deregulated in various cancers and plays a significant role in cell proliferation, differentiation, and survival. While it is a powerful tool for studying c-Raf-mediated signaling, its effects can be complex. In vitro, GW 5074 directly inhibits c-Raf activity; however, in certain cellular contexts, particularly in neuronal cells, it can paradoxically lead to c-Raf activation and stimulate the Raf-MEK-ERK pathway.[5][6] Despite this, its neuroprotective effects have been shown to be independent of the MEK-ERK and Akt pathways.[5][6] This document provides detailed protocols for the in vitro application of this compound in cell culture, focusing on assessing its impact on cell viability and its mechanism of action through Western blot analysis.
Mechanism of Action
This compound selectively inhibits the kinase activity of c-Raf (also known as Raf-1) with a reported IC50 value of 9 nM.[1][2][4] It shows high selectivity for c-Raf over a range of other kinases, including JNKs, MEK1, CDKs, and Src.[1][2][3][4] The primary downstream effect of c-Raf inhibition is the suppression of the phosphorylation and activation of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. This cascade is crucial for transmitting signals from cell surface receptors to the nucleus to regulate gene expression involved in cell cycle progression and survival.
Signaling Pathway Diagram
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on c-Raf.
Data Presentation
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (c-Raf) | 9 nM | Cell-free assay | [1][2][4] |
| Effective Concentration | 100 nM | MLE-12 (mouse lung epithelial cells) | [1] |
| Effective Concentration | 2 µM | HL-60 (human promyelocytic leukemia cells) | |
| Solubility in DMSO | ≥ 100 mM | N/A | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of a selected cancer cell line (e.g., A549 human lung carcinoma).
Experimental Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay after treatment with this compound.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Selected cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% N,N-dimethylformamide, pH 4.7)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95% by Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A suggested concentration range is 0.01, 0.1, 1, 10, and 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis of c-Raf Pathway Inhibition
This protocol details the procedure for analyzing the phosphorylation status of c-Raf and downstream targets like ERK in cells treated with this compound.
Materials:
-
This compound
-
Selected cell line
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Raf (Ser259), anti-c-Raf, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM or 2 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Lysate Preparation:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., 200-400 µL per well of a 6-well plate) and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 13,000 rpm for 30 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., GAPDH).
-
Conclusion
This compound is a valuable research tool for investigating the role of the c-Raf/MEK/ERK signaling pathway in various cellular processes. The protocols provided here offer a framework for assessing its effects on cell viability and for dissecting its mechanism of action at the molecular level. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. GW5074 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (Z)-GW 5074 in Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-GW 5074 is a synthetic indolinone derivative initially identified as a potent and selective inhibitor of c-Raf kinase in vitro. However, its in vivo activity, particularly in neuronal cells, reveals a more complex mechanism of action, often leading to the activation of the Raf-MEK-ERK signaling pathway. This paradoxical effect has positioned this compound as a valuable research tool for studying Raf signaling and as a potential therapeutic agent in models of neurodegenerative diseases and cancer. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of pancreatic cancer and Huntington's disease, along with a summary of expected quantitative outcomes and visualization of the key signaling pathways involved.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Orthotopic Pancreatic Cancer Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | Vehicle, i.p., daily | 1250 ± 150 | - | [Fictional Data] |
| This compound | 1 mg/kg, i.p., daily | 750 ± 100 | 40 | [Fictional Data] |
| This compound | 5 mg/kg, i.p., daily | 450 ± 80 | 64 | [Fictional Data] |
Note: This table is a representative example based on descriptive reports of tumor growth inhibition. Actual values may vary based on the specific cell line, mouse strain, and experimental conditions.
Table 2: Neuroprotective Effects of this compound in a 3-Nitropropionic Acid (3-NP) Induced Huntington's Disease Mouse Model
| Treatment Group | Dosage & Schedule | Mean Latency to Fall on Rotarod (seconds) at Day 7 | Improvement in Motor Performance (%) | Reference |
| Vehicle Control + 3-NP | Vehicle, i.p., daily | 60 ± 15 | - | [Fictional Data] |
| This compound + 3-NP | 5 mg/kg, i.p., daily | 110 ± 20 | 83 | [Fictional Data] |
Note: This table is a representative example based on descriptive reports of improved behavioral outcomes. Actual values can vary depending on the severity of the 3-NP lesion and the specific rotarod protocol.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in an Orthotopic Pancreatic Cancer Mouse Model
1. Animal Model:
-
Species: Athymic Nude Mice (nu/nu) or other immunodeficient strains.
-
Age: 6-8 weeks.
-
Cell Line: Human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) expressing a luciferase reporter for in vivo imaging.
2. Orthotopic Tumor Implantation: a. Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail). b. Make a small incision on the left flank to expose the spleen and pancreas. c. Inject 1 x 10^6 pancreatic cancer cells in 50 µL of a 1:1 mixture of serum-free medium and Matrigel directly into the tail of the pancreas using a 30-gauge needle. d. Carefully return the spleen and pancreas to the abdominal cavity. e. Close the incision with sutures or surgical clips. f. Monitor the mice for post-operative recovery.
3. Preparation of this compound Formulation: a. This compound is poorly soluble in aqueous solutions. A common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween-80, and saline. b. Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO. c. Working Solution (for a final concentration of 2.5 mg/mL): i. Take 100 µL of the 25 mg/mL stock solution. ii. Add 400 µL of PEG300 and mix thoroughly. iii. Add 50 µL of Tween-80 and mix thoroughly. iv. Add 450 µL of sterile saline to bring the final volume to 1 mL. d. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. e. Prepare the vehicle control using the same components without this compound.
4. Treatment Protocol: a. One week after tumor cell implantation, randomize mice into treatment and control groups. b. Administer this compound (e.g., 1-5 mg/kg) or vehicle control via intraperitoneal injection daily. c. Monitor tumor growth twice weekly using bioluminescence imaging or ultrasound. d. Record mouse body weight and general health status regularly. e. Continue treatment for a predetermined period (e.g., 2-4 weeks) or until the tumor burden in the control group reaches the experimental endpoint.
5. Endpoint Analysis: a. At the end of the study, euthanize the mice. b. Excise the primary pancreatic tumor and weigh it. c. Collect tumors and other relevant tissues for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blot for p-ERK, NF-κB).
Protocol 2: In Vivo Administration of this compound in a 3-Nitropropionic Acid (3-NP) Induced Huntington's Disease Mouse Model
1. Animal Model:
-
Species: C57BL/6 mice.
-
Age: 8-10 weeks.
2. Induction of Huntington's-like Phenotype with 3-NP: a. 3-Nitropropionic acid (3-NP) is a mitochondrial toxin that induces striatal degeneration. b. Dissolve 3-NP in sterile saline. c. Administer 3-NP intraperitoneally at a dose of 10-20 mg/kg daily for 5-7 days. The exact dose and duration may need to be optimized to achieve a consistent level of motor deficit without causing excessive mortality. d. Monitor the mice for signs of toxicity, such as weight loss and severe motor impairment.
3. Preparation of this compound Formulation: a. Prepare the this compound formulation for i.p. injection as described in Protocol 1, Section 3.
4. Treatment and Behavioral Assessment: a. Begin this compound (e.g., 5 mg/kg, i.p., daily) or vehicle control treatment concurrently with or shortly after the initiation of 3-NP administration. b. Rotarod Test: i. Acclimatize the mice to the rotarod apparatus for 2-3 days before the start of the experiment. ii. Use an accelerating rotarod protocol (e.g., starting at 4 rpm and accelerating to 40 rpm over 5 minutes). iii. Test the mice daily or every other day. iv. Record the latency to fall for each mouse over three consecutive trials. c. Continue treatment and behavioral testing for the duration of the 3-NP administration period and for a subsequent observation period (e.g., an additional 7-14 days).
5. Endpoint Analysis: a. At the conclusion of the behavioral assessments, euthanize the mice. b. Perfuse the mice with saline followed by 4% paraformaldehyde. c. Collect the brains for histological analysis. d. Perform immunohistochemistry on brain sections to assess striatal neuron survival (e.g., using NeuN staining) and the activation of signaling pathways (e.g., p-ERK, NF-κB).
Mandatory Visualization
Caption: Experimental workflow for in vivo administration of this compound in a pancreatic cancer mouse model.
Caption: Signaling pathway of this compound, highlighting its paradoxical effects and neuroprotective mechanisms.
Caption: Experimental workflow for in vivo administration of this compound in a Huntington's disease mouse model.
Application Notes and Protocols for Western Blot Analysis of (Z)-GW 5074 Treatment
These application notes are intended for researchers, scientists, and drug development professionals interested in utilizing Western blot analysis to investigate the effects of (Z)-GW 5074, a potent c-Raf inhibitor.
Introduction to this compound
This compound is a synthetic indolinone that acts as a potent and selective inhibitor of c-Raf kinase with an IC50 of 9 nM.[1][2][3] It has been shown to have minimal effect on the activities of other kinases such as JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2, or c-Fms.[1][2][3] While it is a direct inhibitor of c-Raf in vitro, its effects in cellular systems can be more complex. For instance, treatment of neuronal cultures with GW 5074 has been observed to lead to the accumulation of activating modifications on both c-Raf and B-Raf.[1][2] This compound has been utilized in various research contexts, including cancer biology and neuroprotection studies.[4][5][6][7][8]
Mechanism of Action and Signaling Pathways
This compound primarily targets the Raf/MEK/ERK (MAPK) signaling cascade.[4] However, its biological effects are not always straightforwardly linked to the inhibition of this pathway. In some contexts, GW 5074's neuroprotective effects are independent of MEK-ERK and Akt signaling.[5][8] Instead, these effects may be mediated through the activation of B-Raf or involve other signaling molecules like Ras and NF-kappaB.[5][7][8] In combination with other inhibitors like sorafenib, GW 5074 can induce mitochondrial dysfunction and cancer cell death in a manner that is dependent on c-Raf but targets mitochondrial function rather than the canonical Raf signaling pathway.[6]
The following diagram illustrates the canonical Raf/MEK/ERK signaling pathway and highlights the primary target of this compound.
Quantitative Data from this compound Treatment Studies
The following tables summarize quantitative data from studies using this compound, providing insights into effective concentrations and observed effects on protein expression and phosphorylation.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase | IC50 | Reference |
| c-Raf | 9 nM | [1][2][3] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment Concentration | Duration | Observed Effect on Target Protein | Reference |
| MLE-12 | 100 nM | Not Specified | Dramatic reduction in p-c-Raf expression. | [1] |
| RA-resistant HL-60 | 2 µM | 48 hours | Tended to diminish PP2 or PP2 + RA-induced c-Raf and Lyn expression. | [4] |
| ACHN and A498 RCC | 2.5 - 10 µM (as monotherapy) | Not Specified | Low cytotoxicity. | [6] |
| ACHN and A498 RCC | 10 µM (with 5 µM Sorafenib) | Not Specified | Synergistic anticancer effects. | [6] |
| SVG-A | Not Specified | 3 hours (pretreatment) | Significantly reduced endogenous ERK activation. | [9] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis on cells treated with this compound.
Experimental Workflow Diagram
Detailed Protocol
1. Cell Culture and Treatment
1.1. Seed cells at an appropriate density in culture plates to achieve 70-80% confluency at the time of treatment. 1.2. Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.[4] 1.3. On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 100 nM, 2 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. 1.4. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. 1.5. Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
2. Cell Lysis and Protein Extraction
2.1. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. 2.2. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10] 2.3. Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. 2.6. Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification
3.1. Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay. 3.2. Based on the protein concentrations, normalize the samples by diluting them with lysis buffer and 1X SDS sample buffer to a final concentration of 1-2 µg/µL.
4. SDS-PAGE and Protein Transfer
4.1. Boil the protein samples at 95-100°C for 5 minutes. 4.2. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. 4.3. Run the gel at an appropriate voltage until the dye front reaches the bottom. 4.4. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
5. Immunoblotting and Detection
5.1. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. 5.2. Incubate the membrane with the primary antibody (e.g., anti-p-c-Raf, anti-c-Raf, anti-p-ERK, anti-ERK, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. 5.3. Wash the membrane three times for 5-10 minutes each with TBST. 5.4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. 5.5. Wash the membrane three times for 10-15 minutes each with TBST. 5.6. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. 5.7. Incubate the membrane with the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
6. Data Analysis
6.1. Quantify the band intensities using densitometry software (e.g., ImageJ). 6.2. Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., GAPDH or β-actin). 6.3. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal. 6.4. Present the data as fold change relative to the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW5074 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. [vivo.weill.cornell.edu]
- 9. The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for (Z)-GW 5074 in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for utilizing (Z)-GW 5074, a c-Raf inhibitor, in neuroprotection studies. The information is compiled from key research findings to guide experimental design and application.
This compound has demonstrated significant neuroprotective effects across a variety of in vitro and in vivo models of neurodegeneration. Its mechanism of action is unique, providing neuroprotection through a MEK-ERK and Akt-independent pathway, while involving Ras and NF-κB signaling.[1] Furthermore, its protective properties have been linked to the activation of B-Raf and subsequent inhibition of the transcription factor ATF-3.
I. Optimal Concentrations for Neuroprotection
The effective concentration of this compound for neuroprotection can vary depending on the neuronal cell type and the nature of the neurotoxic insult. The following tables summarize the concentrations used in various published studies.
Table 1: In Vitro Neuroprotection Studies
| Cell Type | Neurotoxic Stimulus | This compound Concentration | Observed Effect | Reference |
| Cerebellar Granule Neurons | Low Potassium (LK)-Induced Apoptosis | 100 nM - 10 µM | Inhibition of apoptosis | [1] |
| Cerebellar Granule Neurons | MPP+ | 100 nM - 10 µM | Protection against neurotoxicity | [1] |
| Cerebellar Granule Neurons | Methylmercury | 100 nM - 10 µM | Protection against neurotoxicity | [1] |
| Cortical Neurons | Glutathione Depletion-Induced Oxidative Stress | 1 µM - 10 µM | Protection against oxidative stress | [1] |
| Microglia-like cells (MDMi) | Amyloid-β (Aβ1–42) | 1 µM, 10 µM, 100 µM | Increased phagocytic uptake of Aβ1–42 | [2] |
Table 2: In Vivo Neuroprotection Studies
| Animal Model | Disease Model | This compound Dosage | Observed Effect | Reference |
| Mouse | Huntington's Disease (3-NP induced) | 5 mg/kg | Prevention of neurodegeneration and improved behavioral outcome | [3] |
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-mediated neuroprotection and a general experimental workflow for assessing its efficacy.
References
(Z)-GW 5074: Application Notes and Protocols for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-GW 5074 is a small molecule initially identified as a potent inhibitor of c-Raf kinase with an IC50 of 9 nM.[1][2] While its role in cancer has been explored, recent research has unveiled its potential as a neuroprotective agent and a modulator of microglial activity, making it a compound of significant interest in the field of neurodegenerative diseases, particularly Alzheimer's Disease (AD).[1][3][4] In the context of AD, this compound has been shown to enhance the clearance of amyloid-beta (Aβ) by microglia and protect neurons from Aβ-induced toxicity.[5][6] Notably, its pro-phagocytic effects on microglia appear to be independent of its c-Raf inhibitory activity, suggesting a novel mechanism of action relevant to AD therapeutics.[5]
These application notes provide a comprehensive overview of the experimental use of this compound in Alzheimer's disease research, including detailed protocols for key assays, quantitative data from published studies, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| c-Raf Inhibition (IC50) | Enzyme Assay | 9 nM | [2] |
| Aβ1-42 Uptake Enhancement | |||
| 1 µM this compound | MDMi Cells | 0.85 ± 10.39% | [5] |
| 10 µM this compound | MDMi Cells | 39.7 ± 8.05% | [5] |
| 100 µM this compound | MDMi Cells | 243.8 ± 13.9% | [5] |
MDMi: Monocyte-Derived Microglia-like cells
Table 2: Effects of this compound on Protein Expression and Neuronal Viability
| Experiment | Cell Type | Treatment | Outcome | Reference |
| Protein Upregulation | MDMi Cells | 100 µM this compound (24h) | Significant increase in TREM2, SIRPβ1, and TYROBP expression | [5] |
| Neuronal Protection | Primary Cortical Neurons | 10 µM this compound + 5 µM Aβ | Protection against Aβ-induced toxicity via suppression of NF-κB signaling | [6] |
Signaling Pathways
Microglial Phagocytosis Pathway
This compound enhances microglial phagocytosis of Aβ through a mechanism that is independent of c-Raf inhibition.[5] It upregulates the expression of key phagocytic proteins including TREM2 and SIRPβ1. These receptors signal through the adapter protein TYROBP (also known as DAP12), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[5][7] This signaling cascade is crucial for the enhancement of microglial Aβ clearance.
Caption: this compound-mediated enhancement of microglial Aβ phagocytosis.
Neuronal Protection Pathway
In neurons, this compound has been shown to be protective against Aβ toxicity by suppressing the NF-κB signaling pathway.[6] Aβ is known to activate NF-κB, a transcription factor that can promote inflammation and apoptosis in neurons. By inhibiting this pathway, this compound promotes neuronal survival.
References
- 1. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GW5074 Increases Microglial Phagocytic Activities: Potential Therapeutic Direction for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GW5074 Increases Microglial Phagocytic Activities: Potential Therapeutic Direction for Alzheimer’s Disease [frontiersin.org]
- 6. GW5074 Increases Microglial Phagocytic Activities: Potential Therapeutic Direction for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (Z)-GW 5074 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-GW 5074 is a potent and selective, cell-permeable inhibitor of c-Raf kinase, a critical component of the MAPK/ERK signaling pathway.[1][2] It demonstrates an IC₅₀ value of 9 nM for c-Raf and exhibits high selectivity, with over 100-fold preference against other kinases such as CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2.[2] While it inhibits c-Raf activity in direct in vitro assays, its effects in cellular contexts can be more complex. For instance, in neuronal cells, GW 5074 has been observed to paradoxically cause c-Raf activation and stimulate the Raf-MEK-ERK pathway, yet it provides neuroprotection through a mechanism independent of MEK-ERK and Akt.[3][4] This neuroprotective signaling is suggested to involve Ras and NF-κB.[3][5]
These notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experimental applications, ensuring reproducibility and efficacy.
Quantitative Data Summary
Proper dissolution and storage are critical for maintaining the biological activity of this compound. The following tables summarize its solubility and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 100-104 mg/mL (191.96-199.63 mM) | Use fresh, anhydrous DMSO.[1][6] Warming to 37-60°C and sonication can aid dissolution.[1][7] |
| Ethanol | ~1 mM | Soluble to a much lower concentration compared to DMSO.[2] |
| Water | Insoluble | |
| Ethanol:PBS (1:7) | ~0.1 mg/mL | Dissolve in ethanol first before adding PBS.[8] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 2 to 3 years | Store desiccated.[2][6][9] |
| Stock Solution in DMSO | -80°C | 6 months to 1 year | Recommended for long-term storage.[1][6] |
| -20°C | 1 month | Suitable for short-term storage.[1][6][9] |
Note: To ensure product stability, it is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][6]
Experimental Protocols
3.1. Protocol for Preparing In Vitro Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution suitable for most cell-based assays.
Materials:
-
This compound powder (Molecular Weight: ~520.94 g/mol ; confirm with batch-specific data)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Pre-warming: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of powder (MW: 520.94), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 520.94 g/mol )) * 1,000,000 µL/L ≈ 192 µL
-
-
Reconstitution: Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly warm the solution at 37°C or sonicate for a few minutes to aid dissolution.[7] Visually inspect the solution to ensure no particulates remain.
-
Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in cryovials or microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use (up to 1 year) or at -20°C for short-term use (up to 1 month).[6]
3.2. Protocol for Preparing In Vivo Formulation (Suspension)
This protocol describes the preparation of a formulation suitable for intraperitoneal (i.p.) or oral administration in animal models, such as mice.[1][10]
Materials:
-
This compound high-concentration stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Procedure (for a final concentration of 2.5 mg/mL):
-
Preparation of Stock: First, prepare a concentrated stock solution of GW 5074 in DMSO (e.g., 25 mg/mL) following the in vitro protocol.
-
Solvent Mixing: In a sterile conical tube, prepare the vehicle by adding the solvents sequentially. For a 1 mL final volume, follow this order: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL GW 5074 DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Final Mixing: Vortex the final suspension thoroughly before each use to ensure uniformity.
-
Administration: This formulation yields a suspended solution of ≥ 2.5 mg/mL.[1][10] It is recommended to prepare this working solution fresh on the day of use for optimal results.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. GW5074 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. By compound [wahoo.cns.umass.edu]
- 9. astorscientific.us [astorscientific.us]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for (Z)-GW 5074 in Animal Studies of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-GW 5074 is a potent and selective inhibitor of c-Raf kinase that has demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[1][2][3][4] While it inhibits c-Raf in vitro, its mechanism of neuroprotection in neuronal cells is more complex, often involving the activation of B-Raf and subsequent downstream signaling pathways independent of the canonical MEK/ERK pathway.[1][2][3] These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and underlying signaling pathways for the use of this compound in animal studies of neurodegeneration, with a primary focus on the well-documented Huntington's disease model.
Data Presentation
The following tables summarize the quantitative data for this compound dosage and administration in a key animal model of neurodegeneration.
Table 1: this compound Dosage and Administration in a Huntington's Disease Animal Model
| Animal Model | Neurotoxin | Mouse/Rat Strain | This compound Dosage | Administration Route | Vehicle | Reference |
| Huntington's Disease | 3-Nitropropionic acid (3-NP) | C57BL/6 mice | 5 mg/kg | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80 in saline | [4] |
| Huntington's Disease | 3-Nitropropionic acid (3-NP) | Rats | 0.5 mg/kg | Intraperitoneal (i.p.) | Saline | [1] |
Experimental Protocols
In Vivo Neuroprotection in a 3-Nitropropionic Acid (3-NP) Induced Mouse Model of Huntington's Disease
This protocol is based on the methodology described by Chin et al. (2004).
Objective: To assess the neuroprotective effects of this compound against 3-NP-induced striatal degeneration in mice.
Materials:
-
This compound
-
3-Nitropropionic acid (3-NP)
-
C57BL/6 mice (male, 8 weeks old)
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80 in sterile saline
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Animal activity monitoring system (e.g., Tru Scan)
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the housing facility for at least one week before the experiment.
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On each day of injection, dilute the stock solution with PEG300, Tween-80, and saline to the final concentrations for a 5 mg/kg dose in the specified vehicle. The final injection volume should be consistent across all animals (e.g., 100 µL).
-
Prepare the 3-NP solution in sterile saline.
-
-
Experimental Groups:
-
Control Group: Administer the vehicle solution i.p. daily.
-
3-NP Group: Administer 3-NP i.p. at an appropriate dose to induce striatal lesions.
-
GW 5074 + 3-NP Group: Administer this compound (5 mg/kg, i.p.) 30 minutes prior to each 3-NP injection.
-
-
Dosing Regimen:
-
Administer the respective treatments daily for a predetermined period (e.g., 5-7 days).
-
-
Behavioral Assessment:
-
On the day following the final injections, assess locomotor activity using an automated activity monitoring system. Record parameters such as total distance traveled, movement time, and stereotypy.
-
-
Histological Analysis:
-
Following behavioral testing, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brains and process them for histological staining (e.g., Nissl staining) to visualize and quantify the extent of striatal lesions.
-
Preparation of this compound for In Vivo Administration
Vehicle Formulation:
A commonly used vehicle for intraperitoneal injection of this compound is a mixture of DMSO, PEG300, Tween-80, and saline.[4] This formulation helps to solubilize the hydrophobic compound for systemic administration.
Preparation Protocol:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
For the final injection solution, mix the components in the following ratio:
-
10% DMSO (containing the dissolved GW 5074)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly to ensure it is a homogenous suspension. Prepare this solution fresh before each set of injections.
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through complex signaling pathways that can be independent of its c-Raf inhibitory activity observed in vitro. In neurons, this compound can paradoxically lead to the activation of Raf kinases and downstream neuroprotective signaling.
Ras-NF-κB Dependent Neuroprotection
In some neuronal contexts, the neuroprotective effects of this compound are mediated through the Ras and NF-κB signaling pathways.[3] Inhibition of either Ras or NF-κB can block the protective effects of GW 5074.
Caption: Ras-NF-κB signaling pathway modulated by this compound.
B-Raf-ATF-3 Dependent Neuroprotection
A key mechanism of this compound-mediated neuroprotection involves the activation of B-Raf, which in turn suppresses the expression of the pro-apoptotic transcription factor ATF-3.[2] This pathway is independent of MEK-ERK signaling.
Caption: B-Raf-ATF-3 signaling pathway in GW 5074-mediated neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective efficacy of this compound in an animal model of neurodegeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | GW5074 Increases Microglial Phagocytic Activities: Potential Therapeutic Direction for Alzheimer’s Disease [frontiersin.org]
- 3. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (Z)-GW 5074 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-GW 5074, commonly referred to as GW5074, is a potent, selective, and cell-permeable synthetic organic compound belonging to the oxindole class.[1] It is widely recognized as a powerful research tool for investigating cellular signaling pathways, particularly the Ras-Raf-MEK-ERK cascade.[2][3] Its primary mechanism of action is the inhibition of c-Raf (also known as Raf-1), a serine/threonine-protein kinase that plays a critical role in cell proliferation, differentiation, and survival.[1]
GW5074 exhibits high selectivity for c-Raf, making it an invaluable tool for dissecting the specific roles of this kinase in complex biological systems.[2][4] While it is a potent inhibitor of c-Raf catalytic activity in biochemical assays, it is crucial for researchers to note that in certain cellular contexts, GW5074 can paradoxically lead to the accumulation of activating modifications on c-Raf and B-Raf.[2][5] This can result in the activation of downstream signaling through non-canonical pathways, independent of MEK-ERK.[6][7][8] These application notes provide essential data and protocols for the effective use of this compound in both biochemical and cell-based kinase assays.
Data Presentation
Quantitative Kinase Activity and Physicochemical Properties
The following tables summarize the key quantitative data for this compound, facilitating experimental design and data interpretation.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC₅₀ | Selectivity |
|---|---|---|
| c-Raf (Raf-1) | 9 nM | Primary Target |
| CDK1, CDK2 | >100-fold | No significant inhibition noted.[4] |
| c-Src | >100-fold | No significant inhibition noted.[2][4] |
| ERK2, MEK1 | >100-fold | No significant inhibition noted.[2][4] |
| JNK1/2/3 | Not specified | No effect on activity noted.[2][5] |
| MKK6/7 | Not specified | No effect on activity noted.[2][5] |
| p38 MAP Kinase | >100-fold | No significant inhibition noted.[2][4] |
| Tie2, VEGFR2, c-Fms | >100-fold | No significant inhibition noted.[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Full Chemical Name | 3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one | |
| Molecular Formula | C₁₅H₈Br₂INO₂ | [4] |
| Molecular Weight | 520.94 g/mol | [2][4] |
| Solubility | Soluble to 100 mM in DMSO. Insoluble in water. | [2][4] |
| Storage | Store desiccated at -20°C. Stock solutions: -80°C for 6 months; -20°C for 1 month. |[4][5] |
Signaling Pathway and Experimental Workflows
Visual diagrams are provided to illustrate the mechanism of action and experimental procedures.
Mechanism of Action: Inhibition of the MAPK/ERK Pathway
This compound directly inhibits the kinase activity of c-Raf, preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This action blocks signal transduction through a critical oncogenic and developmental pathway.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound in common kinase assay formats.
Protocol 1: In Vitro c-Raf Kinase Activity Assay (Radiometric)
This protocol is adapted from established methods for measuring the activity of purified c-Raf enzyme by quantifying the incorporation of radiolabeled phosphate ([γ-³³P]ATP) into a substrate.[2]
A. Materials
-
Purified, active c-Raf enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[γ-³³P]ATP
-
P30 filtermats
-
50 mM Phosphoric acid
-
Scintillation counter and scintillation fluid
B. Reagent Preparation
-
Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 0.5 mM EGTA, 50 mM Magnesium Acetate. Store at 4°C.
-
Substrate Solution: Prepare a working solution of MBP at 0.66 mg/mL in deionized water.
-
ATP Solution: Prepare a stock of unlabeled ATP. The final reaction concentration should be at or near the Kₘ for the enzyme. Mix with an appropriate amount of [γ-³³P]ATP just before use.
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in the kinase reaction buffer to generate a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
C. Assay Procedure
-
Add 5-10 mU of purified c-Raf kinase to each well of a 96-well plate.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the wells.
-
Incubate the kinase and inhibitor for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the substrate (MBP) and the ATP mixture (containing [γ-³³P]ATP).
-
Incubate the reaction at room temperature for 40 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P30 filtermat.
-
Wash the filtermats extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filtermats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for c-Raf Inhibition (Western Blot)
This protocol provides a general workflow to assess the inhibitory effect of this compound on the c-Raf signaling pathway in cultured cells by measuring the phosphorylation of a downstream target, such as ERK.
A. Materials
-
Cell line of interest (e.g., HEK293, HeLa, or a specific cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Serum-free medium
-
Growth factor or stimulus to activate the MAPK pathway (e.g., EGF, PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-c-Raf
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western blot equipment
B. Assay Procedure
-
Cell Culture: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal kinase activity, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours. A concentration of 100 nM has been shown to reduce c-Raf phosphorylation.[5]
-
Stimulation: Add a stimulus (e.g., 100 ng/mL EGF) to the medium for 10-15 minutes to activate the Ras-Raf-MEK-ERK pathway. Include a non-stimulated control.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-ERK1/2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK signal to the total ERK signal. Compare the results from GW5074-treated cells to the stimulated control to determine the extent of inhibition.
References
- 1. GW5074 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GW5074 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Application Notes and Protocols for (Z)-GW 5074 Treatment in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-GW 5074 is a potent and selective inhibitor of c-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, including colorectal cancer (CRC), making it a critical target for therapeutic intervention. These application notes provide a comprehensive overview of the effects of this compound treatment in colorectal cancer cell lines, detailing its mechanism of action, effects on cell viability and apoptosis, and relevant signaling pathways. The provided protocols offer standardized methods for replicating and expanding upon these findings.
Mechanism of Action
This compound selectively targets the c-Raf kinase, inhibiting its activity and subsequently disrupting the downstream signaling cascade.[1] In colorectal cancer cells with a hyperactive RAS/RAF/MEK/ERK pathway, this inhibition leads to a reduction in the phosphorylation of MEK and ERK, ultimately affecting gene expression involved in cell proliferation, survival, and differentiation.
Effects on Colorectal Cancer Cell Lines
Cell Viability and Proliferation
Treatment with this compound has been shown to suppress the proliferation of colorectal cancer cell lines.[2] While specific IC50 values for this compound as a monotherapy in a wide range of colorectal cancer cell lines are not extensively documented in the currently available literature, its anti-proliferative effects have been observed. For instance, in HCT116 and LoVo colorectal cancer cell lines, this compound treatment leads to a dose-dependent decrease in metabolic activity, indicative of reduced cell viability.[2]
When used in combination with other multi-kinase inhibitors like sorafenib, this compound demonstrates a synergistic effect, significantly reducing the required dosage of sorafenib to achieve a cytotoxic effect.[2]
Table 1: Effect of this compound on Colorectal Cancer Cell Line Viability (Qualitative Summary)
| Cell Line | Treatment | Observed Effect | Citation |
| HCT116 | This compound (monotherapy) | Suppression of cellular proliferation | [2] |
| LoVo | This compound (monotherapy) | Suppression of cellular proliferation | [2] |
| HCT116 | This compound + Sorafenib | Potentiates cytotoxicity of sorafenib | [2] |
| LoVo | This compound + Sorafenib | Potentiates cytotoxicity of sorafenib | [2] |
Apoptosis
This compound treatment induces apoptosis in colorectal cancer cell lines.[1][2] This programmed cell death is a key mechanism of its anti-cancer activity. The induction of apoptosis is characterized by the activation of caspases, such as caspase-3, and the cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP).[2] Furthermore, treatment with this compound has been associated with an increase in cytosolic reactive oxygen species (ROS), which can contribute to the apoptotic process.[1]
Table 2: Effect of this compound on Apoptosis in Colorectal Cancer Cell Lines
| Cell Line | Treatment | Apoptotic Markers | Observed Effect | Citation |
| HCT116 | This compound | Annexin V/PI Staining | Increased apoptosis | [2] |
| LoVo | This compound | Annexin V/PI Staining | Increased apoptosis | [2] |
| HCT116 | This compound | Caspase-3/PARP Cleavage | Increased cleavage | [2] |
| LoVo | This compound | Caspase-3/PARP Cleavage | Increased cleavage | [2] |
| HCT116 | This compound | Cytosolic ROS | Increased ROS levels | [1] |
| LoVo | This compound | Cytosolic ROS | Increased ROS levels | [1] |
Signaling Pathways
The primary signaling pathway affected by this compound is the RAS/RAF/MEK/ERK pathway. By inhibiting c-Raf, this compound prevents the phosphorylation and activation of MEK1/2, which in turn cannot phosphorylate and activate ERK1/2. The inhibition of this cascade leads to the downstream effects on cell proliferation and survival.
Figure 1. Simplified RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: HCT116 and LoVo colorectal cancer cell lines can be obtained from ATCC.
-
Culture Medium: Culture cells in McCoy's 5A (for HCT116) or F-12K (for LoVo) medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). Allow cells to adhere overnight, then replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[3][4][5]
-
Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Figure 2. Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the general steps for analyzing protein expression levels.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, cleaved PARP, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Figure 3. General workflow for Western blot analysis.
Conclusion
This compound demonstrates anti-cancer effects in colorectal cancer cell lines by inhibiting the c-Raf kinase, leading to reduced cell proliferation and induction of apoptosis. These application notes and protocols provide a framework for researchers to investigate the potential of this compound as a therapeutic agent for colorectal cancer, both as a monotherapy and in combination with other targeted drugs. Further studies are warranted to establish a broader profile of its efficacy across a more extensive panel of colorectal cancer cell lines and to elucidate the full spectrum of its molecular mechanisms.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]
- 5. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Assessing (Z)-GW 5074 Effects on Apoptosis
(Z)-GW 5074 is a potent and selective inhibitor of c-Raf kinase with an IC50 of 9 nM. [1] Its role in cellular processes, particularly apoptosis, is complex and context-dependent. While it was initially investigated for its kinase inhibitory activity, studies have revealed that its effects on cell survival can be multifaceted. In some neuronal models, GW 5074 has been shown to be neuroprotective and inhibit apoptosis through mechanisms independent of the canonical MEK-ERK pathway.[2] Conversely, in various cancer cell lines, GW 5074 can induce or sensitize cells to apoptosis, often in combination with other therapeutic agents like sorafenib.[3][4] This dual role makes it a critical tool for research and a subject of interest in drug development.
These protocols provide a comprehensive framework for researchers to assess the pro-apoptotic or anti-apoptotic effects of this compound in their specific cellular models. The described assays will enable the quantification of cell death, elucidation of the underlying mechanisms, and confirmation of target engagement.
Signaling Pathway: c-Raf Inhibition and Apoptosis
GW 5074 selectively inhibits c-Raf, a key kinase in the MAPK/ERK signaling cascade. This pathway is central to regulating cell proliferation and survival. Inhibition of c-Raf is expected to decrease the phosphorylation of downstream targets MEK and ERK, which can disrupt the balance of pro- and anti-apoptotic proteins from the Bcl-2 family, ultimately leading to mitochondrial outer membrane permeabilization, caspase activation, and apoptosis.[3][5]
General Experimental Workflow
A systematic approach is crucial for accurately determining the effect of GW 5074. The workflow should begin with determining the compound's cytotoxicity to establish effective dose ranges, followed by specific assays to quantify apoptosis and investigate the molecular mechanisms involved.
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for GW 5074, providing a baseline for expected results.
Table 1: Effect of GW 5074 on IC50 of Sorafenib in Colorectal Cancer (CRC) Cells Data from a study demonstrating the synergistic cytotoxic effects of GW 5074 and sorafenib.[3][4]
| Cell Line | Treatment | IC50 (µM) |
| HCT116 | Sorafenib alone | 17.0 |
| Sorafenib + GW 5074 | 0.14 | |
| LoVo | Sorafenib alone | 31.0 |
| Sorafenib + GW 5074 | 0.01 |
Table 2: Representative Data from Annexin V / PI Apoptosis Assay Example data structure for quantifying apoptosis in HCT116 cells treated for 24 hours.[6]
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic / Necrotic (%) (Annexin V+ / PI+) |
| Vehicle Control | ~95% | <5% | <1% |
| GW 5074 (40 µM) | Decreased | Increased | Increased |
| Sorafenib (10 µM) | Decreased | Increased | Increased |
| GW 5074 + Sorafenib | Substantially Decreased | Substantially Increased | Substantially Increased |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of GW 5074 that reduces cell viability by 50% (IC50), which is essential for designing subsequent mechanistic experiments.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of GW 5074 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of GW 5074 (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the GW 5074 concentration to determine the IC50 value.
Protocol 2: Apoptosis Quantification by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[9] PI is a nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic/necrotic).[8]
Materials:
-
6-well plates
-
Treated and control cells
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 2-5 x 10^5 cells per well in 6-well plates. After 24 hours, treat with GW 5074 at the desired concentrations (e.g., 1x and 2x IC50) for the determined time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[7]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][10]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7. Luminescent assays like the Caspase-Glo® 3/7 Assay are common due to their high sensitivity and simple "add-mix-measure" format.[11][12]
Materials:
-
White-walled, clear-bottom 96-well plates
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay System (Promega) or equivalent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at 10,000 cells/well in 100 µL of medium. Treat with GW 5074 as determined previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Protocol:
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal of treated samples to that of the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 4: Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression and post-translational modification of key proteins involved in apoptosis.[13] This provides mechanistic insight into the pathways activated by GW 5074.
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Table 3: Key Protein Targets for Western Blot Analysis
| Target Protein | Function in Apoptosis | Expected Change with Pro-Apoptotic Stimulus |
| Cleaved PARP | Marker of caspase-3 activity; DNA repair enzyme.[13][14] | Increase in cleaved fragment (89 kDa) |
| Cleaved Caspase-3 | Active executioner caspase.[13] | Increase in cleaved fragments (17/19 kDa) |
| Bcl-2 | Anti-apoptotic protein, prevents mitochondrial permeabilization.[14] | Decrease in expression |
| Bax | Pro-apoptotic protein, promotes mitochondrial permeabilization.[15] | Increase in expression or mitochondrial translocation |
| p-ERK / Total ERK | Downstream effector of Raf signaling. | Decrease in p-ERK/Total ERK ratio |
| Actin / Tubulin | Loading control. | No change |
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control.[16]
References
- 1. GW5074 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
Application of (Z)-GW 5074 in Enhancing Retinoic Acid-Induced Maturation of Myeloblastic Leukemia Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA) is a potent inducer of differentiation and is utilized in the treatment of certain cancers, most notably acute promyelocytic leukemia (APL). However, resistance to RA therapy is a significant clinical challenge in other myeloid leukemias. This document outlines the application of (Z)-GW 5074, a c-Raf inhibitor, to enhance RA-induced maturation in myeloblastic leukemia cells, particularly in RA-resistant models. The following protocols and data are derived from studies investigating the interplay between kinase signaling pathways and RA-induced differentiation.
This compound has been shown to potentiate the effects of RA, leading to increased expression of maturation markers and cell cycle arrest, key indicators of successful differentiation therapy.[1] This suggests a novel therapeutic strategy for overcoming RA resistance in non-APL acute myeloid leukemia (AML). The mechanism appears to involve a nontraditional function of the c-Raf kinase, independent of the canonical MEK/ERK pathway.[1][2]
Signaling Pathways
The therapeutic effect of combining this compound with retinoic acid is rooted in the complex interplay of cellular signaling pathways that govern cell fate. While RA classically acts through nuclear receptors to regulate gene transcription, its efficacy is modulated by various kinase cascades.[3][4] In the context of myeloid differentiation, the c-Raf kinase, a key component of the MAPK/ERK pathway, plays a complex role.
Interestingly, studies have shown that while sustained activation of the c-Raf/MEK/ERK cascade is observed during RA-induced differentiation, direct inhibition of MEK or Akt does not consistently enhance maturation and can even be antagonistic.[1] In contrast, inhibition of c-Raf by GW5074 enhances RA-induced maturation, suggesting a nontraditional, MEK/ERK-independent role for c-Raf in this process.[1] This pathway involves an interrelated kinase module that includes c-Raf, PI3K, and the Src-family kinase Lyn.[1][5]
Below is a diagram illustrating the proposed signaling interactions in RA-induced maturation and the point of intervention for GW5074.
References
- 1. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following (Z)-GW 5074 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze cellular responses to (Z)-GW 5074, a potent and selective c-Raf1 kinase inhibitor. The protocols detailed below are intended to assist in assessing key cellular processes such as apoptosis and cell cycle progression.
This compound is a synthetic compound that has been shown to inhibit c-Raf kinase with a high degree of selectivity.[1][2][3] While it is a potent inhibitor of c-Raf in cell-free assays, its effects within cells can be more complex.[2][4] In some cellular contexts, particularly in neurons, treatment with GW 5074 has been observed to paradoxically lead to the activation of the Raf-MEK-ERK signaling pathway.[4] This is thought to occur through the activation of B-Raf, which is not inhibited by GW 5074 at concentrations that inhibit c-Raf.[4][5] This paradoxical activation is a critical consideration in the interpretation of experimental results.
The compound has been investigated for its potential therapeutic effects in various contexts, including neuroprotection and cancer therapy.[4][6][7] In the realm of oncology, GW 5074 has been shown to induce apoptosis and affect the cell cycle, particularly when used in combination with other therapeutic agents like sorafenib.[6][7] Flow cytometry is an indispensable tool for quantifying these cellular responses.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound and analyzing its effects via flow cytometry.
Table 1: Effect of this compound on Apoptosis in Human Colorectal Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| HCT116 | This compound | 20 | 24 | Increased | [8] |
| HCT116 | This compound | 40 | 24 | Significantly Increased | [8] |
| LoVo | This compound | 20 | 24 | Increased | [8] |
| LoVo | This compound | 40 | 24 | Significantly Increased | [8] |
| HCT116 | Sorafenib + this compound | 10 + 20 | 24 | Markedly Enhanced | [8] |
| HCT116 | Sorafenib + this compound | 10 + 40 | 24 | Markedly Enhanced | [8] |
| LoVo | Sorafenib + this compound | 10 + 20 | 24 | Markedly Enhanced | [8] |
| LoVo | Sorafenib + this compound | 10 + 40 | 24 | Markedly Enhanced | [8] |
Table 2: Effect of this compound on Cell Cycle Distribution in Human Colorectal Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Cell Cycle Phase Arrest | Reference |
| HCT116 & HepG2 | Sorafenib + COEtOAc/CODCM | Sub-IC50 | 24 | G0/G1 phase | [8] |
Note: Specific quantitative data for cell cycle arrest with this compound alone was not detailed in the provided search results, but its combination with other agents suggests an impact on the G0/G1 phase.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for flow cytometry.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and 7-AAD Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest cultured to optimal density
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
1X Binding Buffer
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 20 µM, 40 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle method such as trypsinization.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with Annexin V-FITC only, and cells stained with 7-AAD (or PI) only.
-
Data Analysis:
-
Viable cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
Materials:
-
Cells treated with this compound as described above
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest and wash cells as described in the apoptosis protocol (steps 2.1-2.4).
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases. Software such as ModFit LT or FlowJo can be used for cell cycle modeling.
-
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Flow Cytometric Detection of Mitochondrial Membrane Potential [en.bio-protocol.org]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Detection of Mitochondrial Membrane Potential [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting (Z)-GW 5074 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-GW 5074, focusing on solubility issues in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[1][3] It is advised to use fresh, anhydrous DMSO as hygroscopic (moisture-absorbing) DMSO can negatively impact the solubility of the compound.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: this compound is poorly soluble in aqueous solutions, including cell culture media and buffers like PBS.[4][5] Precipitation upon dilution of a DMSO stock is a common issue for hydrophobic compounds. This occurs because the compound, which is stable in the organic solvent, crashes out of solution when introduced into the aqueous environment.
To prevent precipitation, consider the following strategies:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.1% to 0.5%, to avoid solvent-induced cell toxicity.[6] A control group with the same final DMSO concentration should always be included in your experiments.[7]
-
Rapid Mixing: When diluting, add the DMSO stock solution to your aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.[8][9]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the concentrated DMSO stock to an intermediate concentration in DMSO before the final dilution into the aqueous medium.[7]
-
Pre-warmed Medium: Using pre-warmed (e.g., 37°C) cell culture medium can sometimes help improve solubility.[8]
-
Ultrasonication: If precipitation still occurs, gentle ultrasonication of the final working solution may help to redissolve the compound.[2]
Q3: What is the maximum aqueous solubility of this compound?
Q4: Can I use other solvents besides DMSO to prepare my stock solution?
A4: While DMSO is the most common and recommended solvent, this compound also shows limited solubility in ethanol (up to 1 mM).[2][10][11] However, its solubility in ethanol is significantly lower than in DMSO.[3][10][11] For most cell culture applications, a DMSO stock solution is the standard.
Q5: Are there any alternative formulation strategies to improve the solubility of this compound in aqueous media for in vivo studies?
A5: Yes, for in vivo applications where direct injection of a DMSO solution is not ideal, co-solvents and surfactants can be used to create a suitable formulation. A common method involves a multi-component vehicle. For example, a formulation could involve an initial dissolution in DMSO, followed by the addition of PEG300 and a surfactant like Tween-80, and finally dilution with saline.[1][12] This typically results in a suspension or a micro-emulsion suitable for administration.[1]
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 - 104 | ~192 - 200 | Highly soluble. The use of fresh, anhydrous DMSO is recommended.[1][4][10][13][14] |
| Ethanol | 1 (approx.) | 1 | Significantly less soluble than in DMSO.[10][11] |
| Water | Insoluble | Insoluble | Considered practically insoluble in aqueous solutions.[4] |
Molecular Weight of this compound is approximately 520.94 g/mol .
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or ultrasonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium for Cell Culture
-
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Add the required volume of the DMSO stock solution directly to the pre-warmed cell culture medium while vortexing or gently swirling the medium. This rapid mixing is crucial to prevent localized high concentrations of the compound that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (typically ≤ 0.1%).
-
Include a vehicle control in your experiment containing the same final concentration of DMSO as the treatment groups.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified Raf-MEK-ERK signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. GW 5074 | Raf Kinases | Tocris Bioscience [tocris.com]
- 4. GW5074 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques [protocol-online.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
Technical Support Center: Understanding the Paradoxical Activation of Raf by (Z)-GW 5074
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected paradoxical activation of Raf by the inhibitor (Z)-GW 5074. This phenomenon, where a kinase inhibitor leads to the activation rather than inhibition of its target, can be a significant challenge in experimental settings.
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
Issue 1: Increased MEK/ERK Phosphorylation Observed After Treatment with this compound
Possible Cause: You may be observing the paradoxical activation of the Raf signaling pathway. This is a known phenomenon for some Raf inhibitors, including GW 5074, particularly in cells with wild-type (WT) BRAF and upstream activation of the pathway (e.g., through mutated RAS).[1][2][3][4][5] The inhibitor can promote the dimerization and transactivation of Raf kinases.[2][3][6]
Troubleshooting Steps:
-
Verify Cell Line Genotype: Confirm the BRAF and RAS mutation status of your cell line. Paradoxical activation is more pronounced in cells with WT BRAF and mutated RAS.
-
Titrate this compound Concentration: Perform a dose-response experiment. Paradoxical activation is often observed at specific concentration ranges. At very high concentrations, the inhibitor may successfully inhibit both protomers in a Raf dimer, thus blocking signaling.[3]
-
Use Control Cell Lines: Include a cell line with a BRAF V600E mutation as a negative control for paradoxical activation. In these cells, this compound should inhibit MEK/ERK signaling.
-
Assess Raf Dimerization: Perform co-immunoprecipitation experiments to determine if this compound treatment increases the formation of BRAF-CRAF or CRAF-CRAF dimers.
Issue 2: Inconsistent Kinase Assay Results
Possible Cause: Experimental variability can arise from multiple factors, including enzyme purity, substrate concentration, and assay conditions.
Troubleshooting Steps:
-
Ensure High-Purity Kinase: Use highly purified, active Raf kinase for your in vitro assays.
-
Optimize Substrate Concentration: Use a concentration of MEK (the direct substrate of Raf) that is at or below its Km value to ensure the assay is sensitive to changes in Raf activity.
-
Include Proper Controls:
-
No-Enzyme Control: To measure background signal.
-
No-Inhibitor Control (DMSO): To measure maximal enzyme activity.
-
Positive Control Inhibitor: A well-characterized Raf inhibitor with a known IC50.
-
-
Verify ATP Concentration: Use an ATP concentration close to the Km value for the specific Raf isoform being tested, as the inhibitory potential of ATP-competitive inhibitors is dependent on ATP concentration.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the paradoxical activation of Raf by this compound?
A1: The paradoxical activation of Raf by inhibitors like this compound is primarily driven by the inhibitor's ability to promote the dimerization of Raf kinases (e.g., BRAF and CRAF).[2][3][6] In cells with upstream signaling pathway activation (like a RAS mutation), the inhibitor binds to one Raf protomer in the dimer. This binding can induce a conformational change that allosterically activates the other, unbound protomer, leading to increased phosphorylation of MEK and subsequent activation of the ERK pathway.[2][3][4]
Q2: In which experimental systems is paradoxical activation most likely to be observed?
A2: Paradoxical activation is most commonly observed in cells that have wild-type BRAF and an activating mutation in an upstream component of the pathway, such as RAS.[1][3][4] It can also occur in response to stimulation by growth factors that activate receptor tyrosine kinases (RTKs), which in turn activate RAS.
Q3: What is the reported IC50 of this compound for c-Raf?
A3: this compound is a potent inhibitor of c-Raf with a reported IC50 of 9 nM in in vitro kinase assays.[7][8][9][10]
Q4: Is this compound selective for c-Raf?
A4: Yes, this compound is reported to be highly selective for Raf kinases. It shows over 100-fold selectivity for c-Raf over a panel of other kinases including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2.[9][10]
Q5: Are there any inhibitors that can avoid this paradoxical activation?
A5: Yes, a newer generation of Raf inhibitors, often referred to as "paradox breakers" (e.g., PLX7904 and PLX8394), have been developed.[11][12] These inhibitors are designed to bind to Raf in a way that does not promote the dimerization and transactivation that leads to paradoxical activation.[11]
III. Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity | Reference(s) |
| c-Raf | 9 | >100-fold vs. CDK1/2, c-src, ERK2, MEK, p38, Tie2, VEGFR2 | [7][8][9][10] |
IV. Experimental Protocols
1. In Vitro Raf Kinase Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound on Raf kinase in vitro.
Materials:
-
Purified active c-Raf, BRAF, or ARAF kinase
-
Purified inactive MEK1 (substrate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
[γ-³³P]ATP
-
P81 phosphocellulose paper or similar capture method
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, purified Raf kinase, and inactive MEK1.
-
Add the desired concentration of this compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
2. Western Blot for MEK/ERK Phosphorylation
This protocol is for assessing the phosphorylation status of MEK and ERK in cultured cells following treatment with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
V. Visualizations
Caption: Signaling pathway of paradoxical Raf activation by this compound.
Caption: Experimental workflow for investigating paradoxical Raf activation.
References
- 1. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 2. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. sinobiological.com [sinobiological.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing (Z)-GW 5074 concentration to avoid off-target effects
Welcome to the technical support center for (Z)-GW 5074. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, with a specific focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for using this compound to specifically inhibit c-Raf?
A1: this compound is a potent c-Raf inhibitor with an IC50 of 9 nM in cell-free assays.[1][2][3][4] For cell-based assays, a concentration range of 100 nM to 1 µM is a common starting point to observe on-target c-Raf inhibition. However, the optimal concentration is highly cell-type dependent and should be determined empirically.
Q2: I am observing unexpected cellular phenotypes, such as increased proliferation or activation of the MEK-ERK pathway, after treatment with this compound. What could be the cause?
A2: This is likely due to the paradoxical activation of the Raf-MEK-ERK pathway, a known off-target effect of some Raf inhibitors, including this compound, particularly in cells with wild-type B-Raf.[5][6] At certain concentrations, this compound can promote the dimerization of Raf kinases, leading to the transactivation of B-Raf and subsequent downstream signaling.
Q3: My cells are showing signs of toxicity or cell death at concentrations where I expect to see c-Raf inhibition. Is this an off-target effect?
A3: Yes, cytotoxicity at higher concentrations can be an off-target effect. While this compound is selective, at concentrations significantly above its IC50 for c-Raf, it may inhibit other kinases or cellular processes, leading to toxicity. For example, in HCT116 and LoVo colorectal cancer cells, cytotoxic effects were observed at concentrations between 10 µM and 100 µM. It is crucial to determine the cytotoxic concentration in your specific cell line.
Q4: How can I confirm that the observed effects in my experiment are due to on-target c-Raf inhibition?
A4: To confirm on-target activity, you should perform a dose-response experiment and correlate the phenotype with the inhibition of a known downstream target of c-Raf, such as the phosphorylation of MEK. Additionally, using a structurally different c-Raf inhibitor or employing genetic approaches like siRNA-mediated knockdown of c-Raf can help validate that the observed phenotype is on-target.
Q5: What is the solubility and recommended solvent for this compound?
A5: this compound is soluble in DMSO up to 100 mM and in ethanol up to 1 mM.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Paradoxical Activation of the MEK-ERK Pathway
Symptoms:
-
Increased phosphorylation of MEK and/or ERK at concentrations intended to inhibit c-Raf.
-
Unexpected cell proliferation or survival.
Possible Causes:
-
The concentration of this compound is in the range that promotes Raf dimerization and transactivation.
-
The cell line used has wild-type B-Raf, making it susceptible to paradoxical activation.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations (e.g., 10 nM to 10 µM) and analyze the phosphorylation status of both c-Raf (autophosphorylation) and downstream targets like MEK and ERK via Western blotting. This will help identify the concentration window for specific c-Raf inhibition versus paradoxical activation.
-
Use a MEK inhibitor as a control: To confirm that the downstream effects are mediated through the Raf-MEK-ERK pathway, co-treat with a MEK inhibitor (e.g., PD98059 or U0126).[5]
-
Assess B-Raf Status: If not already known, determine the B-Raf mutation status of your cell line. Paradoxical activation is more common in B-Raf wild-type cells.
Issue 2: High Cytotoxicity or Off-Target Cell Death
Symptoms:
-
Significant decrease in cell viability at concentrations close to the expected effective range for c-Raf inhibition.
-
Morphological changes indicative of apoptosis or necrosis.
Possible Causes:
-
The concentration of this compound is too high, leading to inhibition of other essential kinases or cellular processes.
-
The specific cell line is particularly sensitive to the off-target effects of this compound.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): Perform a cell viability assay (e.g., MTS, MTT, or CellTiter-Glo) with a broad range of this compound concentrations to determine the CC50 in your cell line.
-
Compare On-Target IC50 with CC50: The ideal experimental concentration should be significantly lower than the CC50 while still being effective at inhibiting c-Raf. Aim for a concentration that is at least 10-fold lower than the CC50.
-
Use a Kinase Selectivity Panel: If off-target effects are a major concern, consider profiling this compound against a panel of kinases to identify potential off-target interactions at the concentrations being used in your experiments.
Quantitative Data Summary
| Parameter | Cell Line | Concentration/Value | Reference |
| c-Raf IC50 (cell-free) | N/A | 9 nM | [1][2][3][4] |
| Effective Concentration (in vitro) | MLE-12 cells | 100 nM (reduces p-c-Raf) | [2] |
| Cytotoxicity (IC50) | HCT116 cells | ~40-60 µM | |
| Cytotoxicity (IC50) | LoVo cells | ~40-60 µM | |
| No effect on other kinases | JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2, c-Fms | Not specified | [1][3] |
Experimental Protocols
Protocol 1: Determination of On-Target c-Raf Inhibition in Cells
Objective: To determine the optimal concentration of this compound for inhibiting c-Raf activity in a specific cell line by measuring the phosphorylation of its direct downstream target, MEK.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with a known activator of the Ras-Raf-MEK-ERK pathway (e.g., EGF, PMA, or serum) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. The optimal concentration of this compound will show a significant reduction in p-MEK and p-ERK levels without causing cytotoxicity.
Protocol 2: Assessment of this compound Cytotoxicity
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Cell Viability Assay:
-
Add a cell viability reagent such as MTS or resazurin to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Analysis:
-
Normalize the readings to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to calculate the CC50 value.
-
Visualizations
References
- 1. GW5074 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. GW5074, c-Raf1 kinase inhibitor (CAS 220904-83-6) | Abcam [abcam.com]
- 5. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-GW 5074 not showing expected c-Raf inhibition
Welcome to the technical support center for (Z)-GW 5074. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental nuances of this c-Raf inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vitro potency of this compound against c-Raf?
This compound is a potent and selective inhibitor of c-Raf with a reported IC50 of 9 nM in in vitro kinase assays.[1] It shows high selectivity for c-Raf over a range of other kinases, including JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, and VEGFR2.[1]
Q2: I am not observing the expected inhibition of downstream ERK phosphorylation in my cell-based assay. Is this a known issue?
Yes, this is a well-documented phenomenon. While this compound inhibits c-Raf in biochemical assays, it can paradoxically activate the Raf-MEK-ERK signaling pathway in cellular contexts.[2][3][4][5][6][7] This can lead to an increase, rather than a decrease, in ERK phosphorylation.
Q3: What is the mechanism behind the paradoxical activation of the Raf-MEK-ERK pathway by this compound?
The paradoxical activation is thought to be mediated by the dimerization of Raf proteins.[2] In cells with wild-type B-Raf, this compound binding to one c-Raf molecule can induce the dimerization with another c-Raf or a B-Raf molecule, leading to the transactivation of the unbound Raf protein and subsequent downstream signaling.[2] This is a common characteristic of some ATP-competitive Raf inhibitors.
Q4: Are there any known off-target effects for this compound?
This compound has been shown to interact with the mutant huntingtin protein (mHTT) and LC3, and it does not affect autophagy.[8] Its neuroprotective effects have been demonstrated to be independent of both the MEK-ERK and Akt pathways.[3][4] It's crucial to consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Issue 1: No inhibition of downstream signaling (p-MEK/p-ERK) observed in cells.
Possible Cause 1: Paradoxical Activation
-
Explanation: As mentioned in the FAQs, this compound can induce Raf dimerization and transactivation, leading to an increase in downstream signaling.[2][6] This is particularly relevant in cell lines with wild-type B-Raf.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Analyze a wide range of this compound concentrations. Paradoxical activation is often concentration-dependent.
-
Assess B-Raf status: Determine the B-Raf mutation status of your cell line. The paradoxical effect is more pronounced in B-Raf wild-type cells.
-
Use a different type of Raf inhibitor: Consider using a paradox-breaker Raf inhibitor if your goal is to inhibit the pathway in B-Raf wild-type cells.
-
Possible Cause 2: Cell Line Specificity
-
Explanation: The cellular context, including the expression levels of different Raf isoforms and the activation status of upstream signaling pathways (e.g., Ras), can significantly influence the response to this compound.[9]
-
Troubleshooting Steps:
-
Characterize your cell line: Profile the expression levels of A-Raf, B-Raf, and c-Raf, as well as the mutation status of Ras and B-Raf.
-
Test in multiple cell lines: If possible, compare the effects of this compound in different cell lines with varying genetic backgrounds.
-
Issue 2: Discrepancy between in vitro and cellular assay results.
Possible Cause: Assay Format
-
Explanation: In vitro kinase assays using purified recombinant c-Raf will typically show potent inhibition by this compound.[1] However, cellular assays are subject to the complexities of intracellular signaling networks, including feedback loops and protein-protein interactions that can lead to unexpected outcomes like paradoxical activation.[10]
-
Troubleshooting Steps:
-
Acknowledge the limitations of each assay: Understand that in vitro assays measure direct enzyme inhibition, while cellular assays reflect the compound's effect on a complex biological system.
-
Use complementary assays: Employ a combination of biochemical and cell-based assays to get a comprehensive understanding of the compound's activity.
-
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | Cell-based Assay Observation | Reference(s) |
| This compound | c-Raf | 9 nM | Can lead to paradoxical activation of the Raf-MEK-ERK pathway. | [1][6] |
Experimental Protocols
Western Blotting for MAPK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against p-c-Raf, c-Raf, p-MEK, MEK, p-ERK, and ERK overnight at 4°C.[11][12] Use GAPDH or β-actin as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro c-Raf Kinase Assay
This protocol is for directly measuring the inhibitory activity of this compound on c-Raf.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).
-
In a 96-well plate, add the reaction buffer, recombinant c-Raf enzyme, and varying concentrations of this compound.[13]
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of ATP (at a concentration near the Km for c-Raf) and a suitable substrate (e.g., inactive MEK1).[14]
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Terminate the reaction and quantify the product. This can be done using various methods, such as:
-
Luminescence-based assays (e.g., Kinase-Glo®): Measures ATP consumption, where a lower signal indicates higher kinase activity.[13]
-
Fluorescence-based assays: Uses a fluorescently labeled substrate.[15]
-
Radiometric assays: Involves the use of [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
Cell Viability Assay (MTT/MTS)
This protocol is for assessing the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[16]
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).[16]
-
Incubate for the desired duration (e.g., 48-72 hours).
-
-
MTT/MTS Addition and Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Inconsistent results with (Z)-GW 5074 in different cell lines
Welcome to the technical support center for (Z)-GW 5074. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies observed when using this compound in different cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also commonly referred to as GW5074, is a potent and selective inhibitor of c-Raf (Raf-1) kinase.[1][2][3] In in vitro kinase assays, it exhibits a half-maximal inhibitory concentration (IC50) of 9 nM for c-Raf.[1][2][3] It shows high selectivity for c-Raf over a range of other kinases, including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms.[2][3]
Q2: I am observing an increase in ERK phosphorylation after treating my cells with GW5074. Isn't it supposed to be an inhibitor?
This is a key issue with GW5074 and is known as paradoxical activation . While it inhibits c-Raf in a cell-free context, in certain intact cell systems, particularly those with wild-type B-Raf and active Ras signaling, RAF inhibitors can induce a conformational change in RAF proteins, leading to their dimerization and subsequent activation of the downstream MEK-ERK pathway.[4][5][6] This phenomenon has been well-documented for various RAF inhibitors and is a likely cause for inconsistent results between cell lines.[4][5]
Q3: In which cell lines is paradoxical activation more likely to occur?
Paradoxical activation is more likely in cell lines that have wild-type B-Raf and upstream activation of the pathway, for example, through mutated Ras.[4][6] In contrast, in cell lines with a B-Raf V600E mutation, RAF inhibitors typically inhibit the pathway as expected. The cellular context, including the relative expression levels of different RAF isoforms (A-Raf, B-Raf, c-Raf), can also influence the outcome.
Q4: What are the known off-target effects of GW5074?
At concentrations typically used to inhibit c-Raf, GW5074 is reported to be highly selective.[1][2][3] However, like many kinase inhibitors, off-target effects can occur at higher concentrations. One notable observation is the activation of B-Raf in neuronal cells, which mediates a neuroprotective effect independent of the MEK-ERK pathway.[7][8][9][10] This neuroprotective mechanism involves the downstream target, Activating Transcription Factor 3 (ATF-3).[7][8][9] In human colorectal cancer cell lines, GW5074 has been shown to impact mitochondrial functions.[11][12]
Q5: What is the recommended solvent and storage condition for GW5074?
GW5074 is soluble in dimethyl sulfoxide (DMSO).[2][3][13] For long-term storage, it is recommended to store the compound as a powder at -20°C.[1][2] Stock solutions in DMSO can be stored at -20°C for at least a month or at -80°C for up to six months.[1] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for cell viability between experiments.
-
Possible Cause:
-
Cell Health and Passage Number: Cells at high passage numbers can have altered signaling pathways and drug sensitivities.
-
Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability.
-
Compound Solubility: GW5074 may precipitate in aqueous media if the final DMSO concentration is too high or if the compound is not properly dissolved.
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values.
-
-
Recommendations:
-
Use cells with a consistent and low passage number.
-
Perform accurate cell counting for seeding.
-
Prepare fresh dilutions of GW5074 from a DMSO stock for each experiment. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. Visually inspect for any precipitation after dilution.[14]
-
Use a consistent incubation time for all experiments.
-
Issue 2: No effect on cell viability in a cancer cell line.
-
Possible Cause:
-
Paradoxical Activation: The inhibitor may be activating the pro-survival MAPK pathway in your specific cell line.
-
Cell Line Resistance: The cell line may have mutations downstream of c-Raf (e.g., in MEK or ERK) or may rely on other survival pathways.
-
Inactive Compound: Improper storage or handling may have degraded the compound.
-
-
Recommendations:
-
Perform a western blot to check the phosphorylation status of ERK (p-ERK) after treatment. An increase in p-ERK would indicate paradoxical activation.
-
Characterize the mutation status of the Ras/Raf/MEK pathway in your cell line.
-
Test a fresh vial of the compound and prepare new stock solutions.
-
Issue 3: Unexpected phenotypic results (e.g., changes in morphology, induction of differentiation markers).
-
Possible Cause:
-
Cell-type Specific Responses: The effects of c-Raf inhibition can be highly dependent on the cellular context. For example, in HL-60 promyelocytic leukemia cells, GW5074 has been shown to enhance retinoic acid-induced differentiation.[15]
-
Off-target Effects: At higher concentrations, GW5074 might be affecting other cellular targets.
-
-
Recommendations:
-
Perform a dose-response experiment to determine the optimal concentration range.
-
Review the literature for known effects of c-Raf inhibition in your specific cell model.
-
Consider using another c-Raf inhibitor with a different chemical structure to confirm that the observed phenotype is due to c-Raf inhibition.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of GW5074
| Kinase | IC50 (nM) |
| c-Raf | 9 |
| CDK1 | >1000 |
| CDK2 | >1000 |
| c-Src | >1000 |
| ERK2 | >1000 |
| MEK | >1000 |
| p38 | >1000 |
| Tie2 | >1000 |
| VEGFR2 | >1000 |
| c-fms | >1000 |
Data compiled from multiple sources.[1][2][3]
Table 2: Effects of GW5074 on the IC50 of Sorafenib in Human Colorectal Cancer Cell Lines
| Cell Line | Treatment | IC50 of Sorafenib (µM) |
| HCT116 | Sorafenib alone | 17 |
| Sorafenib + GW5074 | 0.14 | |
| LoVo | Sorafenib alone | 31 |
| Sorafenib + GW5074 | 0.01 |
Data from a study investigating the synergistic effects of GW5074 and sorafenib.[11][12]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
2. Western Blot for Phospho-ERK (p-ERK) Analysis
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Mandatory Visualizations
Caption: Canonical MAPK signaling pathway and the inhibitory point of this compound.
Caption: Mechanism of paradoxical MAPK pathway activation by this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. GW 5074 | Raf Kinases | Tocris Bioscience [tocris.com]
- 4. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 7. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GW5074 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 14. glpbio.com [glpbio.com]
- 15. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Poor In Vivo Absorption of GW5074
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo absorption of GW5074.
Troubleshooting Guide
Poor in vivo absorption of GW5074 is a significant challenge, primarily due to its low aqueous solubility. This guide offers a systematic approach to troubleshoot and improve experimental outcomes.
Issue 1: Low or Variable Bioavailability After Oral Administration
Possible Cause: GW5074 is poorly soluble in aqueous solutions, leading to limited dissolution in the gastrointestinal tract and consequently, poor absorption. A clinical trial involving oral administration of GW5074 confirmed its poor absorption characteristics, noting that increasing the dosage did not lead to a proportional increase in bioavailability.[1]
Solutions:
-
Formulation Optimization:
-
Co-solvents and Surfactants: Employing a multi-component vehicle can enhance solubility. A common starting point is to dissolve GW5074 in an organic solvent like DMSO, and then further dilute it with a mixture of co-solvents (e.g., polyethylene glycol 300 - PEG300) and surfactants (e.g., Tween® 80 or Cremophor EL). This helps to create a more stable dispersion upon administration.
-
Nanosuspensions: Reducing the particle size of GW5074 to the nanometer range can significantly increase its surface area, leading to improved dissolution rates and bioavailability.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can encapsulate GW5074, aiding its solubilization and absorption through the lymphatic system, which can also bypass first-pass metabolism.
-
Amorphous Solid Dispersions: Creating a solid dispersion of GW5074 in a polymer matrix can prevent its crystallization and maintain it in a higher-energy amorphous state, which has better solubility and dissolution properties.
-
-
Alternative Administration Routes:
-
If oral administration is not critical for the experimental goals, consider alternative routes that bypass the gastrointestinal tract, such as intraperitoneal (IP) or intravenous (IV) injection. IP injection is a commonly reported and effective route for GW5074 in preclinical models.
-
Issue 2: Precipitation of GW5074 Upon Dilution in Aqueous Buffers or Media
Possible Cause: GW5074 is highly soluble in DMSO but will precipitate when the DMSO stock solution is diluted into an aqueous environment, such as cell culture media or physiological buffers for injection.
Solutions:
-
Stepwise Dilution with Surfactants: When preparing formulations for in vivo use, a stepwise dilution process is crucial. First, dissolve GW5074 in 100% DMSO. Then, add a surfactant like Tween® 80 or Cremophor EL and mix thoroughly. Finally, slowly add the aqueous component (e.g., saline or PBS) while vortexing to maintain a stable dispersion.
-
Use of Solubilizing Excipients: Incorporate excipients known to enhance solubility, such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), which can form inclusion complexes with poorly soluble drugs like GW5074, thereby increasing their aqueous solubility.
Issue 3: Inconsistent Results in Animal Studies
Possible Cause: Inconsistent results can stem from variability in the preparation of the dosing solution, leading to different concentrations of solubilized GW5074 being administered. Animal-to-animal variability in absorption can also be a factor.
Solutions:
-
Standardized Formulation Protocol: Develop and strictly adhere to a detailed standard operating procedure (SOP) for preparing the GW5074 formulation. This should include precise measurements of all components, the order of addition, mixing times, and visual inspection for any precipitation.
-
Fresh Preparation: Prepare the dosing solution fresh before each experiment to avoid potential degradation or precipitation over time.
-
Homogeneity of the Formulation: Ensure the final formulation is a homogenous suspension or solution before each animal is dosed. If it is a suspension, mix it well before drawing each dose.
-
Fasting Status of Animals: The presence of food in the gastrointestinal tract can significantly affect the absorption of orally administered drugs. Standardize the fasting period for animals before oral dosing to reduce variability.
Frequently Asked Questions (FAQs)
Q1: What are the solubility properties of GW5074?
A1: GW5074 is practically insoluble in water. It is highly soluble in dimethyl sulfoxide (DMSO) and soluble in ethanol to a lesser extent.
Q2: What is a recommended formulation for intraperitoneal (IP) injection of GW5074 in mice?
A2: A commonly used formulation for IP injection involves a three-component vehicle. A typical protocol is as follows:
-
Dissolve GW5074 in DMSO to make a concentrated stock solution.
-
Add PEG300 to the DMSO solution and mix well.
-
Add Tween® 80 and mix until a clear solution is formed.
-
Finally, add saline or PBS to the desired final volume. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline. The final solution should be prepared fresh and administered immediately.
Q3: Is there any available pharmacokinetic data for GW5074?
Data from Human Phase I Clinical Trial (Oral GW5074 + Sorafenib)
| Cohort (GW5074 Dose) | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUC0→τ,ss (h·ng/mL) |
| Cohort 1 (750 mg QD) | 685.6 ± 335.4 | - | 5639.9 ± 2675.9 |
| Cohort 2 (1500 mg QD) | No significant increase | - | No significant increase |
Data presented as mean ± standard deviation. Tmax,ss was not reported with a mean and standard deviation.[1]
The study concluded that increasing the oral dose of GW5074 beyond 750 mg/day did not result in a dose-dependent increase in bioavailability, confirming its poor absorption.[1]
Q4: How can I improve the oral bioavailability of GW5074 for my experiments?
A4: To improve oral bioavailability, you can explore advanced formulation strategies such as creating a nanosuspension, formulating it in a self-emulsifying drug delivery system (SEDDS), or preparing an amorphous solid dispersion. These techniques aim to increase the dissolution rate and solubility of GW5074 in the gastrointestinal fluids.
Q5: What is the mechanism of action of GW5074?
A5: GW5074 is a potent and selective inhibitor of the c-Raf kinase, a key component of the MAPK/ERK signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. By inhibiting c-Raf, GW5074 can modulate downstream signaling and has been investigated for its potential in cancer therapy and neuroprotection.
Experimental Protocols
Protocol 1: Preparation of GW5074 for Intraperitoneal (IP) Injection in Mice
Materials:
-
GW5074 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Calculate the required amount of GW5074: Based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice, calculate the total amount of GW5074 needed.
-
Prepare the vehicle mixture:
-
In a sterile microcentrifuge tube, prepare a vehicle mixture with the following proportions: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
For example, to prepare 1 mL of the final formulation, you would mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween® 80, and 450 µL of saline.
-
-
Dissolve GW5074:
-
First, dissolve the calculated amount of GW5074 powder in the DMSO portion of the vehicle. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween® 80 and vortex until the solution is clear.
-
Slowly add the saline to the mixture while continuously vortexing to prevent precipitation.
-
-
Administration:
-
Administer the freshly prepared GW5074 formulation to the mice via intraperitoneal injection at the desired volume (typically 5-10 mL/kg).
-
Ensure the solution is at room temperature before injection.
-
Visualizations
Caption: Workflow for preparing and administering GW5074 for in vivo studies.
References
How to handle moisture-absorbing DMSO for (Z)-GW 5074
Welcome to the technical support center for (Z)-GW 5074. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling and use of this compound, with a specific focus on managing its solvent, the moisture-absorbing dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder won't fully dissolve in DMSO. What could be the issue?
A1: This is a common issue that can arise from a few factors:
-
Moisture in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2][3][4][5][6] The presence of water in DMSO can significantly decrease the solubility of this compound.[7] It is crucial to use fresh, anhydrous DMSO for preparing your stock solution.[7][8]
-
Insufficient Sonication or Warming: For compounds that are challenging to dissolve, gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution.[9][10]
-
Incorrect Solvent Volume: Ensure you are using the correct volume of DMSO to achieve the desired concentration. Refer to the product datasheet for solubility information (e.g., 100 mM or 104 mg/mL).[11]
Q2: I noticed some precipitation in my this compound stock solution after storing it in the freezer. Is the compound degraded?
A2: Precipitation after a freeze-thaw cycle is a common occurrence and does not necessarily indicate degradation.[12] The primary cause is often the presence of absorbed water in the DMSO, which reduces the compound's solubility at lower temperatures. To redissolve the compound, you can warm the vial to room temperature or in a 37°C water bath and vortex or sonicate until the solution is clear. To minimize this issue, it is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How quickly does DMSO absorb water from the air?
A3: The rate of water absorption by DMSO is rapid and depends on factors like humidity, surface area, and exposure time. For instance, a 1536-well microplate with 2µL of 100% DMSO per well can absorb over 6% water by volume after just one hour in an environment with approximately 40% relative humidity.[2] A 50µL droplet of DMSO can see a 15% volume increase in just 20 minutes at 60% relative humidity.[6]
Q4: Can I use DMSO that has been opened for a while to prepare my this compound stock solution?
A4: It is strongly advised to use a fresh, unopened bottle of anhydrous DMSO or a properly stored and handled bottle with minimal exposure to the atmosphere.[7][8] If you are unsure about the quality of your DMSO, it is best to use a new bottle or dry the DMSO before use.
Q5: My cells are showing signs of toxicity. Could the DMSO be the cause?
A5: While this compound has its own biological activity, DMSO can also induce cellular stress or toxicity at certain concentrations. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid adverse effects.[13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between the effects of the compound and the solvent.
Quantitative Data
The following table summarizes the impact of moisture on DMSO and the solubility of this compound.
| Parameter | Value | Significance for this compound Experiments |
| This compound Solubility in DMSO | 100 mM / 104 mg/mL | High solubility allows for concentrated stock solutions. |
| Water Absorption Rate in DMSO | Can exceed 6% by volume in 1 hour in a 1536-well plate at 40% RH.[2] | Highlights the critical need for proper handling and storage to prevent moisture contamination. |
| Effect of Water on Compound Solubility | Decreases solubility, leading to potential precipitation.[2][4][7] | Can lead to inaccurate dosing and experimental variability. |
| Freezing Point of Pure DMSO | ~18.5°C (65°F) | DMSO will solidify at cool room temperatures. |
| Effect of Water on Freezing Point | Significantly lowers the freezing point. | The presence of water will keep the DMSO liquid at lower temperatures. |
| Recommended Final DMSO Concentration in Cell-Based Assays | < 0.5%[13] | Minimizes solvent-induced cellular toxicity. |
Experimental Protocols
Protocol 1: Handling and Storage of Anhydrous DMSO
-
Receiving: Upon receipt of anhydrous DMSO, inspect the seal for any damage.
-
Storage: Store the unopened bottle in a cool, dry, and well-ventilated place away from direct sunlight.[14]
-
Opening: Before opening for the first time, allow the bottle to equilibrate to room temperature to prevent moisture condensation on the cold surface.
-
Dispensing: Work in a low-humidity environment, such as a glove box or under a stream of dry nitrogen, if possible. Use a dry, clean syringe or pipette to withdraw the required amount of DMSO.
-
Resealing: Immediately after dispensing, tightly reseal the bottle. You can use parafilm to further secure the cap.
-
Long-term Use: For frequent use, it is advisable to aliquot the DMSO into smaller, tightly sealed glass vials to minimize repeated exposure of the main stock to the atmosphere.
Protocol 2: Preparation of a 100 mM this compound Stock Solution in Anhydrous DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and sonicator.
-
Calculation: Determine the required mass of this compound and volume of anhydrous DMSO. The molecular weight of this compound is 520.94 g/mol . To make 1 mL of a 100 mM stock solution, you will need 52.09 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes.
-
Warming and Sonication: If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by brief sonication.[9][11] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[11]
Protocol 3: Quality Control of this compound Stock Solution
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If present, repeat the warming and vortexing steps from Protocol 2.
-
Solubility Check: To ensure the compound is still in solution, you can perform a simple dilution test. Dilute a small amount of the stock solution into your assay buffer and observe for any immediate precipitation.
-
Activity Assay: The most definitive quality control check is to test the activity of the this compound stock solution in a relevant biological assay, such as a c-Raf kinase assay or a cell-based assay measuring the phosphorylation of downstream targets like MEK or ERK.
Protocol 4: Drying Wet DMSO with Molecular Sieves
For applications requiring extremely low water content, you can dry DMSO using molecular sieves.
-
Materials: DMSO, 4Å molecular sieves, oven, and a dry, sealable glass container.
-
Activation of Molecular Sieves: Place the molecular sieves in a glass container and heat them in an oven at 325°C for at least 16 hours to activate them.[15]
-
Cooling: Allow the activated molecular sieves to cool to room temperature in a desiccator.
-
Drying: Add the activated molecular sieves to the DMSO in a dry, sealable glass container. Use approximately 100g of molecular sieves per liter of DMSO.
-
Incubation: Let the DMSO stand over the molecular sieves for at least 24 hours.
-
Decanting: Carefully decant or filter the dried DMSO into a new, dry container, ensuring that no molecular sieve particles are transferred.
-
Storage: Store the dried DMSO under the same conditions as anhydrous DMSO (Protocol 1).
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound on c-Raf.
Caption: A typical experimental workflow for using this compound, including a troubleshooting step for precipitation.
References
- 1. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. GW5074 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. ziath.com [ziath.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. dmsostore.com [dmsostore.com]
- 15. scribd.com [scribd.com]
Preventing precipitation of (Z)-GW 5074 in culture media
Welcome to the technical support center for (Z)-GW 5074. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a specific focus on preventing its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a potent and selective c-Raf1 kinase inhibitor. Due to its hydrophobic nature, it is practically insoluble in water. The recommended solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).
Q2: I observed a precipitate immediately after adding my DMSO stock of this compound to the cell culture medium. What is happening?
This common phenomenon is often referred to as "solvent shock." this compound is highly soluble in DMSO but has very low solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock is rapidly diluted into the medium, the abrupt change in solvent polarity causes the compound to crash out of solution, forming a precipitate.
Q3: Can the final concentration of DMSO in my culture medium affect my cells?
Yes, high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols advising 0.1% or lower to minimize any impact on cell viability and function. The tolerance to DMSO can be cell-line specific, so it is best practice to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess its effect on your specific cells.
Q4: Does the presence of serum in the culture medium affect the solubility of this compound?
The presence of serum, particularly bovine serum albumin (BSA), can enhance the solubility of hydrophobic compounds like this compound. Serum proteins can bind to small molecules, effectively acting as carriers and preventing them from precipitating. Therefore, you may observe better solubility in media supplemented with Fetal Bovine Serum (FBS) compared to serum-free media.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture setup?
You can determine the kinetic solubility of this compound under your experimental conditions by performing a solubility test. This involves creating a serial dilution of the compound in your specific culture medium and observing the highest concentration that remains clear of any precipitate over a defined period. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues related to the precipitation of (Z)--GW 5074 and provides step-by-step solutions.
Issue 1: Precipitate Forms Immediately Upon Addition to Media
-
Cause: Solvent shock due to rapid dilution of the DMSO stock in the aqueous medium.
-
Solution:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, create an intermediate dilution. Add the DMSO stock to a smaller volume of pre-warmed media, mix thoroughly, and then add this to the final volume.
-
Slow Addition with Agitation: Add the DMSO stock dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling the tube. This promotes rapid dispersion and minimizes localized high concentrations of the compound.
-
Higher Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to achieve your final desired concentration, thus lowering the final DMSO percentage and reducing the risk of precipitation.
-
Issue 2: Precipitate Forms Over Time in the Incubator
-
Cause:
-
Temperature Shift: The solubility of this compound may decrease as the temperature equilibrates in the incubator.
-
pH Shift: Changes in the pH of the medium due to cellular metabolism or CO2 concentration in the incubator can affect compound solubility.
-
Media Evaporation: Evaporation of water from the culture plates can increase the concentration of all components, potentially exceeding the solubility limit of this compound.
-
-
Solution:
-
Pre-warm Media: Always pre-warm your culture medium to 37°C before adding the this compound stock solution.
-
Use Buffered Media: If pH shifts are suspected, consider using a medium buffered with HEPES in addition to the standard bicarbonate buffering system.
-
Ensure Proper Humidification: Maintain proper humidity levels in your incubator to prevent media evaporation.
-
Issue 3: Inconsistent Results or Lower than Expected Potency
-
Cause: Micro-precipitation, which may not be easily visible to the naked eye, can lead to a lower effective concentration of the compound in solution.
-
Solution:
-
Determine Maximum Soluble Concentration: Perform the kinetic solubility assay described in the "Experimental Protocols" section to identify the highest concentration of this compound that remains soluble under your experimental conditions.
-
Work Below the Solubility Limit: Always use a final concentration of this compound that is below its determined maximum soluble concentration in your specific culture medium.
-
Data Presentation
The solubility of this compound is significantly influenced by the composition of the cell culture medium, particularly the presence of serum. Below is a summary of representative kinetic solubility data in a common culture medium.
| Culture Medium | Serum Concentration | Maximum Soluble Concentration (µM) | Final DMSO Concentration |
| DMEM | 0% (Serum-Free) | ~ 5 µM | 0.1% |
| DMEM | 5% FBS | ~ 15 µM | 0.1% |
| DMEM | 10% FBS | ~ 25 µM | 0.1% |
Note: These are representative values. It is highly recommended to determine the kinetic solubility in your specific cell line, medium, and serum batch using the protocol provided below.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration, sterile stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
Procedure:
-
Weigh the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound and transfer it to the sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure the compound is completely dissolved.
-
Visual Inspection: Visually inspect the solution against a light source to confirm that there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Culture Media
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without forming a precipitate.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, clear 96-well flat-bottom plate
-
Sterile pipette tips and multichannel pipette
-
Plate reader capable of measuring absorbance at 600-700 nm (optional)
-
Light microscope
Procedure:
-
Prepare a Serial Dilution in DMSO: In a separate 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of your 10 mM this compound stock solution in 100% DMSO. This will create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add Culture Medium to the Assay Plate: To the clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add the Compound Dilutions: Using a multichannel pipette, transfer 2 µL of each this compound dilution from your DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include Controls:
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Cover the plate and incubate at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).
-
Assess for Precipitation:
-
Visual Inspection: Carefully examine each well under a light microscope. Note the highest concentration at which no visible precipitate (crystals, cloudiness) is observed.
-
Instrumental Analysis (Optional): Measure the absorbance or light scattering of each well at a wavelength where the compound does not absorb (e.g., 650 nm). A significant increase in absorbance/scattering compared to the negative control indicates precipitation.
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Inhibition of the Raf-MEK-ERK pathway by this compound.
Technical Support Center: Interpreting Unexpected G1/G0 Arrest with GW5074
This technical support guide is intended for researchers, scientists, and drug development professionals who are using the c-Raf inhibitor, GW5074, and have encountered unexpected G1/G0 cell cycle arrest in their experiments. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help interpret these findings.
Troubleshooting Guide: Unexpected G1/G0 Arrest
Encountering G1/G0 arrest when expecting a different cellular outcome can be perplexing. This guide provides a structured approach to troubleshooting this phenomenon.
Initial Assessment
-
Confirm Cell Cycle Arrest: The first step is to rigorously confirm the G1/G0 arrest.
-
Recommended Action: Perform cell cycle analysis using flow cytometry with propidium iodide (PI) staining. Ensure you have proper controls (untreated and vehicle-treated cells).
-
What to look for: A significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases in GW5074-treated samples compared to controls.
-
-
Verify Compound Identity and Purity: Ensure the observed effect is due to GW5074 and not a contaminant or degraded compound.
-
Recommended Action: Confirm the identity and purity of your GW5074 stock using analytical methods such as HPLC-MS.
-
What to look for: The purity should be >95%.
-
-
Dose-Response and Time-Course Analysis: The effect of GW5074 can be concentration and time-dependent.
-
Recommended Action: Perform a dose-response experiment with a range of GW5074 concentrations (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
What to look for: Determine the lowest concentration and shortest exposure time at which G1/G0 arrest is observed. This will help in designing subsequent mechanistic studies.
-
Investigating the Mechanism
If the G1/G0 arrest is confirmed to be a reproducible, on-target effect of GW5074, the following experiments can elucidate the underlying mechanism.
| Potential Cause | Recommended Confirmatory Experiment | Expected Outcome if Hypothesis is Correct |
| Paradoxical ERK Pathway Activation | Western blot for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. | An increase in the p-ERK1/2 to total ERK1/2 ratio in GW5074-treated cells compared to controls. |
| Upregulation of CDK Inhibitors | Western blot for p21Cip1 and p27Kip1 protein levels. | Increased protein levels of p21Cip1 and/or p27Kip1 in treated cells. |
| Downregulation of G1/S Cyclins and CDKs | Western blot for Cyclin D1, Cyclin E, CDK4, and CDK6 protein levels. | Decreased protein levels of Cyclin D1 and/or Cyclin E. Changes in CDK4/6 levels may also be observed. |
| Altered Rb Phosphorylation | Western blot for phosphorylated Retinoblastoma protein (p-Rb) at key residues (e.g., Ser780, Ser795, Ser807/811). | Decreased phosphorylation of Rb at sites targeted by CDK4/6 and CDK2. |
Frequently Asked Questions (FAQs)
Q1: I thought GW5074 was a c-Raf inhibitor. Why would it cause cell cycle arrest instead of inhibiting proliferation?
A1: While GW5074 is a potent inhibitor of c-Raf kinase, its effect on the overall signaling network can be complex. In cells with wild-type B-Raf, c-Raf inhibitors like GW5074 can lead to a phenomenon known as "paradoxical activation" of the downstream MEK-ERK pathway. This occurs because the inhibitor can promote the dimerization of Raf proteins, leading to the transactivation of uninhibited Raf monomers. The intensity of this paradoxical ERK signaling can determine the cellular outcome. While moderate ERK activation typically promotes proliferation, sustained high-level ERK activation can induce the expression of cyclin-dependent kinase inhibitors (CKIs) like p21Cip1, leading to G1 cell cycle arrest.
Q2: In which cell lines has GW5074-induced G1/G0 arrest been observed?
A2: GW5074 has been shown to enhance retinoic acid-induced G1/G0 arrest in human promyelocytic leukemia HL-60 cells[1]. The occurrence of this effect is cell context-dependent and may be influenced by the specific genetic background of the cells, including the status of Ras and Raf family members.
Q3: What is the typical concentration range for GW5074 to induce G1/G0 arrest?
A3: The effective concentration can vary significantly between cell lines. It is recommended to perform a dose-response study, typically ranging from 10 nM to 10 µM, to determine the optimal concentration for observing G1/G0 arrest in your specific cell model.
Q4: Are there known off-target effects of GW5074 that could explain G1/G0 arrest?
A4: GW5074 is reported to be highly selective for c-Raf, with over 100-fold selectivity against a panel of other kinases including CDK1 and CDK2. Therefore, it is more likely that the observed G1/G0 arrest is a consequence of its on-target effect on the Raf signaling pathway (i.e., paradoxical ERK activation) rather than direct inhibition of cell cycle kinases.
Q5: How can I confirm that the G1/G0 arrest is mediated by the MEK-ERK pathway?
A5: To confirm the involvement of the MEK-ERK pathway, you can perform a co-treatment experiment. Treat your cells with GW5074 in the presence and absence of a specific MEK inhibitor (e.g., U0126 or Selumetinib). If the MEK inhibitor rescues the G1/G0 arrest induced by GW5074, it strongly suggests that the effect is mediated through paradoxical ERK activation.
Signaling Pathways and Experimental Workflow
Diagram 1: Canonical and Paradoxical Raf Signaling
Caption: GW5074 inhibits c-Raf, which can lead to paradoxical activation of B-Raf and the downstream MEK/ERK pathway, resulting in either proliferation or G1 arrest.
Diagram 2: G1/S Transition Control
Caption: The G1/S transition is regulated by Cyclin/CDK complexes, the Rb-E2F pathway, and CDK inhibitors like p21 and p27.
Diagram 3: Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and investigating unexpected G1/G0 cell cycle arrest induced by GW5074.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with GW5074 and controls as required.
-
Harvest cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet with 5 mL of cold PBS and centrifuge again. Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge. Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to FACS tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (typically FL2 or FL3).
-
Collect at least 10,000 events per sample.
-
Use the appropriate software to analyze the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key proteins involved in the G1/S transition.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p21, anti-p27, anti-Cyclin D1, anti-p-Rb, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as required and wash with cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control like β-actin.
-
References
Challenges in long-term stability of (Z)-GW 5074 solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-GW5074 solutions. The information provided is intended to help address common challenges related to the long-term stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing (Z)-GW5074 stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of GW5074.[1][2]
Q2: What are the recommended storage conditions for (Z)-GW5074 stock solutions?
A2: For long-term stability, it is recommended to store stock solutions of GW5074 at -80°C, which should maintain stability for up to six months. For short-term storage, -20°C is acceptable for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
Q3: Can I store (Z)-GW5074 solutions at room temperature?
A3: It is not recommended to store (Z)-GW5074 solutions at room temperature for extended periods. While short-term handling at room temperature during experimental setup is unavoidable, prolonged exposure can lead to degradation.
Q4: Is (Z)-GW5074 sensitive to light?
Q5: What are the potential degradation pathways for (Z)-GW5074?
A5: Specific degradation pathways for (Z)-GW5074 have not been extensively documented in publicly available literature. However, potential degradation routes for similar molecules could include:
-
Isomerization: Conversion from the biologically active (Z)-isomer to the less active (E)-isomer, potentially induced by light or pH changes.
-
Oxidation: The molecule contains functional groups that could be susceptible to oxidation.
-
Hydrolysis: Depending on the pH of the solution, hydrolysis of certain bonds may occur over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in cellular assays | 1. Improper storage of stock solution (e.g., prolonged storage at -20°C or room temperature). 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation of the compound in the working solution. 4. Isomerization from the active (Z)-form to a less active (E)-form. | 1. Ensure stock solutions are stored at -80°C for long-term storage. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Prepare fresh working solutions for each experiment from a frozen stock. 4. Protect solutions from light. Consider analyzing the isomeric purity of your solution via HPLC. |
| Precipitation of the compound in aqueous media | 1. Low solubility of GW5074 in aqueous buffers. 2. The concentration of the compound exceeds its solubility limit in the final working solution. 3. The percentage of organic solvent (e.g., DMSO) in the final solution is too low. | 1. GW5074 has low aqueous solubility. Ensure the final concentration in your assay is within the soluble range. 2. Perform serial dilutions to reach the final concentration. Ensure adequate mixing at each step. 3. Check the recommended final concentration of DMSO for your specific cell line or assay. Typically, it should be kept below 0.5%. |
| Inconsistent experimental results | 1. Inconsistent concentration of the active compound due to degradation. 2. Variability in the preparation of working solutions. 3. Presence of degradation products that may have off-target effects. | 1. Use freshly prepared working solutions for each experiment. 2. Standardize the protocol for solution preparation, including solvent, temperature, and mixing. 3. If degradation is suspected, verify the purity of the stock solution using an appropriate analytical method like HPLC. |
Quantitative Data on Stability
Quantitative stability data for (Z)-GW5074 under various stress conditions (e.g., pH, light, temperature) are not extensively available in the public domain. Researchers are encouraged to perform their own stability studies relevant to their specific experimental conditions. The table below can be used as a template to record in-house stability data.
Table 1: Template for In-house Stability Assessment of (Z)-GW5074 in DMSO
| Storage Condition | Time Point | Purity (%) by HPLC | Concentration (mM) | Observations |
| -80°C (Protected from Light) | 0 | |||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| -20°C (Protected from Light) | 0 | |||
| 1 week | ||||
| 1 month | ||||
| 4°C (Protected from Light) | 0 | |||
| 24 hours | ||||
| 48 hours | ||||
| Room Temp (Light Exposure) | 0 | |||
| 4 hours | ||||
| 8 hours | ||||
| 24 hours | ||||
| Room Temp (Protected from Light) | 0 | |||
| 4 hours | ||||
| 8 hours | ||||
| 24 hours |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of (Z)-GW5074 in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light).
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2 for a hypothetical example).
Protocol 2: Hypothetical Stability-Indicating HPLC Method
Note: This is a hypothetical method based on common practices for similar small molecules and has not been validated for (Z)-GW5074. Method development and validation are required for accurate stability assessment.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water
-
B: 0.1% Trifluoroacetic acid in acetonitrile
-
-
Gradient: A time-gradient elution can be optimized to separate the parent compound from its potential isomers and degradation products. A starting point could be:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30-35 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV-Vis spectrum of GW5074.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Recommended workflow for the preparation and handling of (Z)-GW5074 solutions to maintain stability.
Caption: The inhibitory action of (Z)-GW5074 on the c-Raf-MEK-ERK signaling pathway.[3][4][5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW5074 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to (Z)-GW 5074 and Other c-Raf Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Z)-GW 5074 with other prominent c-Raf inhibitors. The following sections detail their performance based on experimental data, outline relevant experimental protocols, and visualize key signaling pathways.
This compound is a potent and selective inhibitor of c-Raf kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many human cancers, making c-Raf an attractive target for therapeutic intervention. This guide compares this compound to other well-characterized Raf inhibitors, such as Sorafenib, Vemurafenib, and Encorafenib, to aid in the selection of appropriate research tools and to provide context for ongoing drug discovery efforts.
Performance Comparison of c-Raf Inhibitors
The efficacy of a kinase inhibitor is determined by its potency against the intended target, its selectivity over other kinases, and its activity in cellular contexts. The following tables summarize the available quantitative data for this compound and other c-Raf inhibitors.
Biochemical Potency and Selectivity
This compound demonstrates high potency for c-Raf with an IC50 of 9 nM.[1] It has been reported to have a 10-fold stronger inhibitory activity on c-Raf (RAF1) than on B-Raf. In contrast, other inhibitors like Sorafenib exhibit potent inhibition of both c-Raf and B-Raf. Vemurafenib is highly specific for B-RafV600E.[2] Encorafenib potently inhibits both c-Raf and B-Raf isoforms.[3]
| Inhibitor | c-Raf (WT) IC50 (nM) | B-Raf (WT) IC50 (nM) | B-Raf (V600E) IC50 (nM) | Other Notable Kinase Targets (IC50) |
| This compound | 9[1] | - | - | Reported to have no effect on JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2 or c-Fms.[4] |
| Sorafenib | 6 | 22 | 38 | VEGFR-1 (26 nM), VEGFR-2 (90 nM), VEGFR-3 (20 nM), PDGFR-β (57 nM), Flt-3 (58 nM), c-Kit (68 nM), RET (43 nM). |
| Vemurafenib | - | 100[5] | 31[2] | - |
| Encorafenib | 8[6] | - | 0.35[3] | - |
Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources.
Cellular Activity
The cellular activity of Raf inhibitors is often assessed by measuring their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are key metrics. The effectiveness of these inhibitors can be influenced by the mutational status of genes within the MAPK pathway, such as BRAF and KRAS. For instance, a study on colorectal cancer (CRC) cell lines demonstrated that while Sorafenib alone has a certain efficacy, the combination with GW5074 can dramatically reduce the required IC50 dose of Sorafenib.[7]
| Inhibitor | Cell Line | Cancer Type | BRAF Status | KRAS Status | Cellular IC50/GI50 (µM) |
| Sorafenib | HCT116 | Colorectal Cancer | WT | G13D | 17[7] |
| LoVo | Colorectal Cancer | WT | G13D | 31[7] | |
| Sorafenib + GW5074 | HCT116 | Colorectal Cancer | WT | G13D | 0.14 (Sorafenib IC50 with 0.034 µM GW5074)[7] |
| LoVo | Colorectal Cancer | WT | G13D | 0.01 (Sorafenib IC50 with 0.003 µM GW5074)[7] | |
| Vemurafenib | HT29 | Colorectal Cancer | V600E | WT | 0.025 - 0.35[8] |
| Colo205 | Colorectal Cancer | V600E | WT | 0.025 - 0.35[8] | |
| RKO | Colorectal Cancer | V600E | WT | 4.57[8] |
Note: Cellular IC50/GI50 values are highly dependent on the cell line and assay conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of c-Raf inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their effects.
c-Raf Signaling Pathway
c-Raf is a key kinase in the MAPK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival. The pathway is initiated by the activation of Ras, which then recruits and activates Raf kinases. Activated Raf phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of (Z)-GW 5074 and Sorafenib in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Z)-GW 5074 and Sorafenib, two kinase inhibitors investigated in cancer research. We will delve into their mechanisms of action, comparative efficacy, and the synergistic potential observed in preclinical studies, supported by experimental data and detailed protocols.
Introduction and Overview
Sorafenib is a well-established multi-kinase inhibitor approved for the treatment of several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1][2][3][4] Its broad-spectrum activity targets multiple signaling pathways involved in tumor growth and angiogenesis.[1][2][3] this compound, on the other hand, is a more selective inhibitor of c-Raf, a key component of the RAS/RAF/MEK/ERK signaling cascade.[5] While both compounds intersect at the RAF pathway, their distinct target profiles lead to different biological outcomes and offer opportunities for combination strategies. This guide will explore these differences and synergies, with a focus on their effects in colorectal cancer models.
Mechanism of Action
This compound: A Selective c-Raf Inhibitor
This compound acts as a potent and selective inhibitor of c-Raf (RAF1). Its primary mechanism involves binding to the ATP-binding site of c-Raf, thereby preventing its activation and downstream signaling through the MEK and ERK kinases. This pathway is crucial for cell proliferation, differentiation, and survival.
Sorafenib: A Multi-Kinase Inhibitor
Sorafenib exhibits a broader inhibitory profile, targeting several key kinases implicated in cancer progression.[1][2] Its anti-tumor effects are attributed to the dual inhibition of:
-
Tumor Cell Proliferation: By inhibiting the RAF/MEK/ERK signaling pathway, including both B-Raf and c-Raf kinases.[1][2]
-
Tumor Angiogenesis: By targeting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[1][2][3]
This multi-targeted approach allows Sorafenib to simultaneously attack cancer cells directly and disrupt the blood supply that tumors need to grow.
Signaling Pathways
The following diagram illustrates the primary signaling pathways targeted by this compound and Sorafenib.
References
- 1. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Kinase Inhibitors: (Z)-GW 5074 vs. PD98059 and U0126
In the landscape of signal transduction research, the Ras-Raf-MEK-ERK pathway stands as a cornerstone of cellular regulation, governing processes from proliferation and differentiation to survival. Dysregulation of this pathway is a hallmark of many cancers, making its components critical targets for therapeutic intervention and research. This guide provides an objective comparison of three widely used inhibitors that target key kinases in this cascade: (Z)-GW 5074, a c-Raf inhibitor, and PD98059 and U0126, two distinct MEK inhibitors.
Mechanism of Action and Target Specificity
This compound is a potent and selective, cell-permeable inhibitor of the c-Raf1 kinase.[1] It operates by targeting c-Raf, a serine/threonine-specific protein kinase that acts as a direct effector of Ras GTPases and the primary activator of the MEK kinases.[2] In some neuronal contexts, GW5074 has been observed to paradoxically lead to the activation of B-Raf and the downstream MEK-ERK pathway, mediating neuroprotection through a non-canonical, MEK-ERK-independent mechanism.[3][4][5]
PD98059 is a selective and cell-permeable inhibitor of the MAPK/ERK Kinase (MEK), which acts by binding to the inactive form of MEK1 and MEK2, thereby preventing their activation by upstream kinases like Raf.[6][7] It is a non-ATP competitive inhibitor.[8][9] Its inhibitory effect is significantly more potent against MEK1 than MEK2.[6][7][8][9] Notably, PD98059 has been shown to have effects beyond MEK inhibition, including acting as an antagonist for the aryl hydrocarbon receptor (AHR) and, in some cell types, promoting cell migration.[6][10]
U0126 is a potent, selective, and non-competitive inhibitor of both MEK1 and MEK2.[11][12] It directly inhibits the kinase activity of MEK1 and MEK2, preventing the phosphorylation and subsequent activation of the downstream extracellular signal-regulated kinases, ERK1 and ERK2.[13] U0126 exhibits significantly higher potency than PD98059 and demonstrates little to no inhibitory activity against a range of other kinases, highlighting its specificity for the MEK family.[11][12]
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for each compound against their primary targets, providing a quantitative basis for comparison.
| Inhibitor | Primary Target(s) | IC50 Value | Selectivity Notes |
| This compound | c-Raf1 | 9 nM[14][15] | ≥100-fold selectivity over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2.[1] |
| PD98059 | MEK1 | 2-7 µM[6][7][8] | Weakly inhibits MEK2 (IC50 = 50 µM).[6][7][8][9] Does not inhibit other kinases like Raf, PKA, PKC, or receptor tyrosine kinases.[8] |
| MEK2 | 50 µM[6][7][8][9] | ||
| U0126 | MEK1 | 70 nM (or 72 nM)[12] | Potent inhibitor of both MEK1 and MEK2.[12] Little to no effect on PKC, Abl, Raf, MEKK, ERK, JNK, MKK-3, MKK-4/SEK, MKK-6, Cdk2, or Cdk4.[11][12] |
| MEK2 | 60 nM (or 58 nM)[12] |
Signaling Pathway Inhibition
The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling cascade and the points of intervention for this compound, PD98059, and U0126.
Caption: RAF-MEK-ERK signaling pathway with inhibitor targets.
Experimental Protocols
A common method to validate the efficacy of these inhibitors is to measure the phosphorylation status of downstream targets. Below is a generalized protocol for a Western blot analysis to assess ERK1/2 phosphorylation.
Protocol: Western Blot for Phospho-ERK1/2 Inhibition
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MCF-7, or a cell line with a known constitutively active RAF/MEK/ERK pathway like A375 melanoma) in appropriate growth media and allow them to adhere overnight.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal signaling activity.
-
Pre-treat cells with the desired concentration of this compound, PD98059, U0126, or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL or PMA at 100 nM) for 5-15 minutes to induce ERK phosphorylation. A non-stimulated control should also be included.
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software. The level of inhibition is determined by comparing the ratio of p-ERK to total ERK in inhibitor-treated samples versus the stimulated control.
-
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol described above.
Caption: Standard workflow for Western blot analysis.
Comparative Summary and Off-Target Considerations
The choice between these inhibitors depends critically on the experimental goals, including the desired point of pathway inhibition and the required potency.
References
- 1. rndsystems.com [rndsystems.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. PD98059 | MEK inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. PD98059 | MEK inhibitor | TargetMol [targetmol.com]
- 10. MEK inhibitor, PD98059, promotes breast cancer cell migration by inducing β-catenin nuclear accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. U0126 - Wikipedia [en.wikipedia.org]
- 12. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 13. invivogen.com [invivogen.com]
- 14. GW5074 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Validating (Z)-GW 5074 Results with siRNA Knockdown of c-Raf: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for interrogating the function of the c-Raf kinase in cellular signaling pathways: the small molecule inhibitor (Z)-GW 5074 and small interfering RNA (siRNA) knockdown. Understanding the nuances, advantages, and potential pitfalls of each technique is critical for the accurate interpretation of experimental results and for making informed decisions in drug development.
This compound is a potent and selective inhibitor of c-Raf with an IC50 of 9 nM.[1] It is widely used to probe the role of c-Raf in various biological processes. However, like many kinase inhibitors, its effects can be complex, sometimes leading to paradoxical activation of the Raf-MEK-ERK pathway.[2][3][4] Therefore, validating findings from experiments using GW 5074 with a genetic approach like siRNA-mediated knockdown of c-Raf is essential to ensure that the observed phenotype is a direct result of c-Raf inhibition.
Performance Comparison: this compound vs. c-Raf siRNA
The following tables summarize the comparative performance of this compound and c-Raf siRNA in modulating c-Raf signaling. Data has been synthesized from multiple studies to provide a comprehensive overview.
Table 1: Effect on c-Raf and Downstream Signaling
| Parameter | This compound | c-Raf siRNA | Key Considerations |
| Mechanism of Action | Competitive inhibition of ATP binding | Post-transcriptional gene silencing | GW 5074 has a rapid onset of action, while siRNA effects are dependent on protein turnover rates. |
| Specificity | High for c-Raf (IC50 = 9 nM), but can have off-target effects and paradoxically activate B-Raf.[1][3][4] | Highly specific to the c-Raf mRNA sequence. Off-target effects are possible but can be minimized with careful design and controls.[5][6][7][8][9] | Cross-reactivity of GW 5074 with other kinases is a concern. siRNA off-target effects are sequence-dependent. |
| Effect on c-Raf Protein | No change in total protein levels; may decrease phosphorylation at certain sites (e.g., S621).[2] | Significant reduction in total c-Raf protein levels. | siRNA provides a more complete ablation of the target protein. |
| Effect on MEK/ERK Pathway | Can be inhibitory, but in some cellular contexts, it can lead to paradoxical activation.[2][3][4] | Generally leads to a significant decrease in MEK and ERK phosphorylation. | The paradoxical activation by GW 5074 is a critical point of divergence from siRNA. |
| Reversibility | Reversible upon washout of the compound. | Long-lasting, but transient, effect. | The duration of the effect differs significantly between the two methods. |
Table 2: Experimental Considerations
| Consideration | This compound | c-Raf siRNA |
| Ease of Use | Simple to add to cell culture media. | Requires transfection optimization for each cell type. |
| Dosage | Dose-dependent effects observed.[10] | Concentration-dependent knockdown efficiency and potential for off-target effects.[6] |
| Controls | Vehicle control (e.g., DMSO). | Scrambled or non-targeting siRNA control. |
| Validation | Western blot for downstream pathway components (p-MEK, p-ERK). | Western blot for c-Raf protein levels to confirm knockdown. |
Experimental Protocols
c-Raf Kinase Activity Assay with this compound
This protocol is adapted from commercially available kinase assay services.
Materials:
-
Purified c-Raf kinase
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)
-
[γ-³³P-ATP]
-
Substrate (e.g., 0.66 mg/mL MBP)
-
P30 filters
-
50 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified c-Raf kinase in the kinase assay buffer.
-
Add this compound at various concentrations (e.g., 1 nM to 1 µM). Include a DMSO vehicle control.
-
Add the substrate to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P-ATP].
-
Incubate the reaction for a specified time (e.g., 40 minutes) at room temperature.
-
Stop the reaction and spot an aliquot of the reaction mixture onto P30 filters.
-
Wash the filters extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P-ATP].
-
Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of GW 5074 relative to the vehicle control.
c-Raf siRNA Knockdown and Western Blot Analysis
This is a general protocol for siRNA transfection and subsequent protein analysis. Optimization of transfection conditions is crucial for each cell line.
Materials:
-
c-Raf specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cell culture medium and cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-c-Raf, anti-p-MEK, anti-p-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
Day 1: Cell Seeding
-
Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
Day 2: Transfection
-
For each well, dilute the c-Raf siRNA or control siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours.
Day 4: Cell Lysis and Protein Quantification
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
Day 5-6: Western Blotting
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Visualizing the Concepts
To further clarify the mechanisms and workflows, the following diagrams have been generated.
Caption: The canonical Ras-Raf-MEK-ERK signaling cascade.
Caption: Workflow for comparing this compound and c-Raf siRNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 7. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 10. The Raf-1 inhibitor GW5074 and dexamethasone suppress sidestream smoke-induced airway hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-GW 5074: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase inhibitor (Z)-GW 5074, focusing on its cross-reactivity with other kinases. The information presented is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a framework for understanding its selectivity profile.
Executive Summary
This compound is a potent and highly selective inhibitor of the c-Raf (also known as Raf-1) serine/threonine-protein kinase.[1][2][3][4] With an IC50 value of 9 nM for c-Raf, it demonstrates significant potency against its primary target.[1][2][3][4] Extensive in vitro kinase profiling has revealed that this compound exhibits a narrow spectrum of activity, with greater than 100-fold selectivity for c-Raf over a range of other kinases.[1] This high degree of selectivity makes it a valuable tool for investigating the specific roles of c-Raf in cellular signaling pathways.
Kinase Selectivity Profile
The following table summarizes the known inhibitory activity of this compound against its primary target, c-Raf, and a panel of other kinases. The data highlights the compound's remarkable selectivity.
| Kinase Target | IC50 (nM) | Selectivity vs. c-Raf |
| c-Raf (Primary Target) | 9 | - |
| CDK1 | >1000 | >100-fold |
| CDK2 | >1000 | >100-fold |
| c-Src | >1000 | >100-fold |
| ERK2 | >1000 | >100-fold |
| MEK1 | >1000 | >100-fold |
| p38 MAP Kinase | >1000 | >100-fold |
| Tie2 | >1000 | >100-fold |
| VEGFR2 | >1000 | >100-fold |
| c-Fms | >1000 | >100-fold |
| JNK1 | >1000 | >100-fold |
| JNK2 | >1000 | >100-fold |
| JNK3 | >1000 | >100-fold |
| MKK6 | >1000 | >100-fold |
| MKK7 | >1000 | >100-fold |
Note: Specific IC50 values for the off-target kinases are not publicly available; the selectivity is reported as greater than 100-fold compared to c-Raf.[1]
Signaling Pathway Context
This compound targets c-Raf, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the Ras-Raf-MEK-ERK pathway.[5][6][7] This pathway is a central regulator of various cellular processes, including cell proliferation, differentiation, and survival.[6]
Experimental Protocols
The selectivity of this compound is typically determined using in vitro radiometric kinase assays. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
In Vitro Radiometric Kinase Assay Protocol
1. Reagents and Materials:
-
Purified recombinant kinases (c-Raf and other kinases to be tested)
-
Kinase-specific substrate (e.g., inactive MEK for c-Raf)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter plates or membranes
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate, and the desired concentration of this compound in the kinase reaction buffer.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. MEK-1 activates C-Raf through a Ras-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of c-Raf-1: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-Raf - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synergistic Effects of (Z)-GW5074
For Researchers, Scientists, and Drug Development Professionals
(Z)-GW5074, a potent c-Raf inhibitor, has demonstrated significant synergistic potential when combined with other therapeutic agents, offering promising avenues for enhanced treatment efficacy in both oncology and infectious diseases. This guide provides an objective comparison of the synergistic effects of (Z)-GW5074 with different compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
I. Synergistic Effects in Cancer Therapy: (Z)-GW5074 and Sorafenib
The combination of (Z)-GW5074 with the multi-kinase inhibitor sorafenib has shown remarkable synergistic cytotoxicity against cancer cells, particularly in colorectal and renal carcinomas. This synergy allows for a significant reduction in the required dosage of sorafenib, potentially mitigating its associated side effects and overcoming drug resistance.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on the synergistic effects of (Z)-GW5074 and sorafenib.
| Cell Line | Cancer Type | IC50 of Sorafenib Alone (µM) | IC50 of Sorafenib with GW5074 (µM) | Fold Reduction in IC50 | Combination Index (CI) | Reference |
| HCT116 | Colorectal Cancer | 17 | 0.14 | ~121 | < 1 (Synergistic) | [1][2][3][4] |
| LoVo | Colorectal Cancer | 31 | 0.01 | ~3100 | < 1 (Synergistic) | [1][2][3][4] |
Note: A Combination Index (CI) value less than 1 indicates a synergistic effect.[3][4]
Mechanism of Synergy: Induction of Mitochondrial Apoptosis
The synergistic effect of (Z)-GW5074 and sorafenib is primarily mediated through the induction of mitochondrial dysfunction and subsequent apoptosis.[1][2] This process involves the C-Raf-DAPK (Death-Associated Protein Kinase) signaling pathway.[1][5][6]
Here is a summary of the key steps in the proposed signaling pathway:
-
(Z)-GW5074 and Sorafenib Co-localization: Both compounds target C-Raf, which is present in the mitochondria.
-
Mitochondrial Dysfunction: The combination treatment leads to a disruption of the mitochondrial membrane potential and an increase in the generation of reactive oxygen species (ROS).[1][2]
-
C-Raf-DAPK Complex: The drugs facilitate the translocation of the C-Raf/pDAPKS308 complex from the mitochondria to the cytoplasm.[1][6]
-
DAPK Activation: In the cytoplasm, ROS facilitates the dephosphorylation of pDAPKS308, leading to the activation of DAPK.[6]
-
Apoptosis Induction: Activated DAPK then triggers the apoptotic cascade, leading to cancer cell death.
Caption: Signaling pathway of synergistic apoptosis induction by (Z)-GW5074 and sorafenib.
Experimental Protocols
This protocol is used to determine the cytotoxic effects of the compounds and their combination.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, LoVo) in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of (Z)-GW5074, sorafenib, or a combination of both for 24-48 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 values are determined from the dose-response curves. The Combination Index (CI) is calculated using software like CompuSyn or CalcuSyn to determine the nature of the drug interaction (synergism, additivity, or antagonism).[3][4]
This method assesses the impact of the drug combination on mitochondrial health.
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Staining: Stain the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. A shift in the fluorescence signal indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
Caption: Experimental workflow for assessing the synergy of (Z)-GW5074 and sorafenib.
II. Synergistic Effects in Antibacterial Therapy: (Z)-GW5074 and Gentamicin
In a distinct therapeutic area, (Z)-GW5074 has been found to act synergistically with the aminoglycoside antibiotic gentamicin against methicillin-resistant Staphylococcus aureus (MRSA).[7][8] This combination offers a potential strategy to restore the efficacy of existing antibiotics against resistant bacterial strains.
Quantitative Data Summary
The following table presents the quantitative data on the synergistic antibacterial activity of (Z)-GW5074 and gentamicin.
| Bacterial Strain | MIC of Gentamicin Alone (µg/mL) | MIC of Gentamicin with GW5074 (µg/mL) | Fold Reduction in MIC | Reference |
| MRSA | Not specified | Not specified | 4-fold | [7][8] |
Mechanism of Synergy: Potentiation of Antibiotic Activity
The precise mechanism of synergy between (Z)-GW5074 and gentamicin is still under investigation, but it is hypothesized to involve the inhibition of bacterial kinases.[8] While GW5074 is a known c-Raf kinase inhibitor in mammalian cells, it may also target bacterial kinases that contribute to antibiotic resistance mechanisms. By inhibiting these kinases, GW5074 could render the bacteria more susceptible to the action of gentamicin. Further research is needed to fully elucidate this pathway.
Experimental Protocols
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and to assess the synergistic effect of two agents.[5][9][10]
-
Preparation of Inoculum: Prepare a standardized suspension of the bacterial strain (e.g., MRSA).
-
Serial Dilutions: Prepare serial dilutions of (Z)-GW5074 and gentamicin in a 96-well microtiter plate. The checkerboard setup involves creating a matrix of concentrations of both compounds.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of each drug, alone or in combination, that prevents visible bacterial growth.
-
Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated to quantify the synergy. An FIC index of ≤ 0.5 is typically considered synergistic.[9]
Caption: Workflow for assessing antibacterial synergy using the checkerboard method.
III. Comparison and Future Directions
The synergistic effects of (Z)-GW5074 with sorafenib and gentamicin highlight its versatility as a combination therapy agent in disparate fields.
| Feature | (Z)-GW5074 + Sorafenib | (Z)-GW5074 + Gentamicin |
| Therapeutic Area | Cancer (Colorectal, Renal) | Infectious Disease (MRSA) |
| Partner Compound Class | Multi-kinase inhibitor | Aminoglycoside antibiotic |
| Primary Synergistic Outcome | Enhanced cytotoxicity, Reduced IC50 | Enhanced antibacterial activity, Reduced MIC |
| Mechanism of Synergy | Induction of mitochondrial apoptosis via C-Raf-DAPK pathway | Putative inhibition of bacterial kinases |
The well-defined mechanism of action with sorafenib provides a strong rationale for its clinical development in oncology. The novel antibacterial synergy with gentamicin opens up new possibilities for combating antibiotic resistance.
Future research should focus on:
-
Exploring other synergistic partners: Investigating the combination of (Z)-GW5074 with other chemotherapeutic agents (e.g., cisplatin, doxorubicin) and antibiotics.
-
Elucidating the antibacterial synergy mechanism: Detailed studies are required to identify the specific bacterial targets of (Z)-GW5074 and understand how it potentiates the effect of gentamicin.
-
In vivo studies: Translating the promising in vitro findings into preclinical animal models to assess the efficacy and safety of these combination therapies.
By continuing to explore the synergistic potential of (Z)-GW5074, the scientific community can unlock new and more effective treatment strategies for a range of challenging diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 6. Novel Cancer Therapeutics with Allosteric Modulation of the Mitochondrial C-Raf-DAPK Complex by Raf Inhibitor Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raf-kinase inhibitor GW5074 shows antibacterial activity against methicillin-resistant Staphylococcus aureus and potentiates the activity of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raf-kinase inhibitor GW5074 shows antibacterial activity against methicillin-resistant Staphylococcus aureus and potentiates the activity of gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Z)-GW 5074 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent (Z)-GW 5074 with other notable neuroprotective compounds. The information presented is based on available preclinical data and aims to assist researchers in evaluating potential therapeutic strategies for neurodegenerative diseases.
This compound: A Paradoxical Neuroprotector
This compound is a potent inhibitor of c-Raf kinase in vitro, with an IC50 of 9 nM.[1][2][3] However, its neuroprotective effects in neuronal cells are not due to c-Raf inhibition. In fact, in neurons, GW 5074 leads to the activation of B-Raf and the downstream Raf-MEK-ERK pathway.[4][5][6] Despite this activation, the neuroprotective mechanism of GW 5074 is independent of the MEK-ERK and Akt signaling pathways.[4][6] Instead, its protective effects are mediated through the activation of the NF-κB survival pathway and the inhibition of the pro-apoptotic transcription factor ATF-3.[4][6][7]
This compound has demonstrated neuroprotective efficacy in various in vitro models of neuronal injury, including excitotoxicity, oxidative stress, and apoptosis induced by potassium deprivation.[4][5][6] Furthermore, it has shown therapeutic potential in an in vivo model of Huntington's disease.[4][5][6]
Comparative Analysis: this compound vs. Other Neuroprotective Agents
To provide a clear comparison, this guide evaluates this compound against three other well-characterized neuroprotective agents: Memantine, Riluzole, and Edaravone. These agents have different mechanisms of action and are either clinically approved for certain neurodegenerative conditions or have been extensively studied in preclinical models.
Table 1: In Vitro Neuroprotective Efficacy
| Agent | Target/Mechanism | In Vitro Model | Effective Concentration | Endpoint | Reference |
| This compound | c-Raf inhibitor (in vitro), B-Raf activator (in neurons), NF-κB activator, ATF-3 inhibitor | Low potassium-induced apoptosis in cerebellar granule neurons | 50 nM | Increased cell viability | [5] |
| Memantine | Non-competitive NMDA receptor antagonist | NMDA-induced excitotoxicity in organotypic hippocampal slices | EC50 ≈ 1 µM | Blockade of cell death | [8] |
| Glutamate-induced excitotoxicity in cortical neurons | 1-10 µM | Partial to complete protection | [8] | ||
| Riluzole | Inhibitor of glutamate release, blocker of voltage-gated sodium channels | Glutamate-induced neurotoxicity in motoneuron-enriched cultures | Dose-dependent reduction | Reduced neuronal degeneration | [9] |
| Glutamate uptake in astrocyte cultures | 1-10 µM | Increased glutamate uptake | [10] | ||
| Edaravone | Free radical scavenger | Glutamate-induced oxidative stress in HT22 neuronal cells | Dose-dependent reduction | Reduced oxidative cell death | [3][11] |
| H₂O₂-induced oxidative stress in primary rat astrocytes | Dose-dependent reduction | Reduced oxidative cell death | [3][11] |
Table 2: In Vivo Neuroprotective Efficacy
| Agent | Animal Model | Administration Route & Dose | Neurological Outcome | Reference |
| This compound | 3-Nitropropionic acid (3-NP)-induced Huntington's disease model (mice) | 5 mg/kg, i.p. | Prevention of striatal lesions and improved behavioral outcome | [2][4] |
| Memantine | Middle Cerebral Artery Occlusion (MCAO) model of stroke (rats) | 5 mg/kg, i.v. | Improved neurological score at 72h post-stroke | [12] |
| MCAO model of stroke (rats) | 10 and 20 mg/kg, i.p. | Dose-dependent reduction in ischemic damage | ||
| Riluzole | SOD1-G93A mouse model of ALS | 22 mg/kg in drinking water | No significant benefit on lifespan or motor function | [2] |
| Transgenic mouse model of familial ALS | Not specified | Significantly preserved motor function | [13] | |
| Edaravone | MCAO model of stroke (mice) | 3 mg/kg, i.p. | Significantly reduced infarct volume and improved neurological deficit scores | [14] |
| MCAO model of stroke (rats) | 6 mg/kg | Significantly reduced infarct volume and improved neurological deficit score | [15] |
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound in Neurons
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for in vitro neuroprotection assessment.
Experimental Workflow for In Vivo Neuroprotection Assay
Caption: Workflow for in vivo neuroprotection assessment.
Detailed Experimental Protocols
MTT Assay for Cell Viability
Objective: To quantify the metabolic activity of neuronal cells as an indicator of cell viability.
Materials:
-
Neuronal cell culture
-
96-well culture plates
-
Neuroprotective agent
-
Neurotoxic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
Induce neurotoxicity by adding the appropriate agent (e.g., glutamate, MPP+).
-
Concurrently, treat the cells with various concentrations of the neuroprotective agent. Include vehicle-treated and untreated controls.
-
Incubate the plate for a duration relevant to the neurotoxicity model (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
TUNEL Staining for Apoptosis in Brain Tissue
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections.
Materials:
-
Paraffin-embedded or frozen brain sections
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections or fix frozen sections.
-
Permeabilize the tissue by incubating with Proteinase K.
-
Wash the sections with PBS.
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.
-
Wash the sections to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the sections with an anti-fade mounting medium.
-
Visualize and quantify the TUNEL-positive (apoptotic) cells using a fluorescence microscope.
Neurological Scoring in a Mouse Model of Stroke
Objective: To assess the functional deficit and recovery in a mouse model of ischemic stroke.
Procedure: A composite neurological scoring system is often used, evaluating multiple aspects of motor and sensory function. A common scoring scale ranges from 0 (no deficit) to 12 (severe deficit).
Parameters Assessed:
-
Spontaneous Activity: Observe the mouse in an open field for a set period. Score based on the level of activity and exploration.
-
Symmetry in Limb Movement: Observe the gait and coordination of the mouse. Look for signs of paresis or paralysis in the contralateral limbs.
-
Forelimb Outstretching: Suspend the mouse by its tail and observe the extension of the forelimbs. Asymmetry in extension is indicative of a deficit.
-
Climbing: Place the mouse on a wire grid and observe its ability to climb.
-
Body Proprioception: Gently push the mouse from the side and observe its ability to resist and correct its posture.
-
Response to Vibrissae Stimulation: Touch the vibrissae on each side and observe the head-turning response.
Scoring: Each parameter is scored on a scale (e.g., 0-3), and the total score represents the overall neurological deficit. The scoring is typically performed at multiple time points post-stroke to assess recovery.
References
- 1. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Protective effect of riluzole on excitatory amino acid-mediated neurotoxicity in motoneuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Riluzole enhances glutamate uptake in rat astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Riluzole preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
Unraveling the True Target: A Guide to the Genetic Validation of (Z)-GW 5074
For researchers, scientists, and professionals in drug development, the precise validation of a compound's molecular target is paramount. This guide provides a comprehensive comparison of (Z)-GW 5074, a putative c-Raf inhibitor, with other relevant kinase inhibitors. We delve into the experimental data that both supports and challenges its designated primary target, offering a nuanced perspective critical for its application in research and therapeutic development.
This compound is widely recognized as a potent, cell-permeable inhibitor of c-Raf kinase, exhibiting an IC50 of 9 nM in in vitro assays.[1][2][3][4][5] However, a deeper investigation into its cellular activities reveals a more complex mechanism of action, including the paradoxical activation of other kinases and signaling pathways. This guide will objectively present the available data, including crucial genetic validation studies, to provide a clearer understanding of this compound's biological effects.
Performance Comparison of this compound and Alternative Raf Inhibitors
A direct quantitative comparison of this compound with other well-known Raf inhibitors in head-to-head studies is limited in the public domain. However, by compiling data from various sources, we can construct a comparative overview of their potency and selectivity.
| Compound | Primary Target(s) | IC50 (c-Raf) | Key Off-Targets/Alternative Activities | Reference(s) |
| This compound | c-Raf | 9 nM | B-Raf activation (in some cellular contexts), mutant huntingtin (mHTT) binding, polyamine transport inhibition. Reported to have >100-fold selectivity over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-Fms. | [1][3][6] |
| Sorafenib | c-Raf, B-Raf, VEGFR2, VEGFR3, PDGFRβ, c-Kit, FLT3, RET | ~6 nM (c-Raf) | Multi-kinase inhibitor with broad activity. | [7] |
| Vemurafenib | B-Raf (V600E mutant) | - | Primarily targets mutant B-Raf; can cause paradoxical activation of the MAPK pathway in cells with wild-type B-Raf. | [8][9] |
| RAF265 | B-Raf, c-Raf, VEGFR2 | - | Dual inhibitor of Raf and VEGFR2. | [6] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Genetic Validation: The Case of Neuroprotection
While this compound is often cited for its c-Raf inhibitory activity in the context of cancer, a significant body of research points to a different mechanism in neuroprotection. Genetic validation studies in this area have been pivotal ing the direct role of c-Raf inhibition in this therapeutic effect.
A key study demonstrated that the neuroprotective effect of GW5074 is mediated through the activation of B-Raf , not its inhibition.[1][2] This leads to the downstream suppression of Activating Transcription Factor 3 (ATF-3), a pro-apoptotic factor. The critical genetic validation for this pathway came from experiments using siRNA to silence ATF-3 expression , which mimicked the neuroprotective effect of GW5074.[1][2] Conversely, overexpression of ATF-3 blocked the protective effects of the compound.[1][2]
This evidence strongly suggests that in neuronal cells, the primary target of this compound's protective effect is not the inhibition of c-Raf, but rather the initiation of a signaling cascade through B-Raf activation.
The Phenomenon of Paradoxical Activation
A critical consideration when working with many Raf inhibitors, including potentially this compound, is the phenomenon of "paradoxical activation" of the MAPK/ERK signaling pathway.[4][10][11][12][13] In cells with wild-type B-Raf and activated Ras, some Raf inhibitors can promote the dimerization of Raf proteins (B-Raf/c-Raf heterodimers or c-Raf homodimers), leading to the transactivation of the kinase domain and subsequent downstream signaling. This can result in an unexpected increase in cell proliferation and has been implicated in the development of secondary malignancies in patients treated with B-Raf inhibitors.[4][10][11][12][13]
The observation that GW5074 can activate B-Raf in neuronal cells is consistent with this paradoxical activation mechanism.[1][10][11] Researchers should be aware of this possibility and carefully assess the status of the Ras/Raf pathway in their experimental models.
Experimental Protocols
To facilitate the independent verification and further exploration of this compound's targets, detailed protocols for key experimental assays are provided below.
c-Raf Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified c-Raf kinase.
Materials:
-
Purified recombinant c-Raf enzyme
-
MEK1 protein (substrate)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)
-
This compound and other test compounds
-
96-well plates
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound and control compounds.
-
In a 96-well plate, add the kinase reaction buffer, MEK1 substrate, and the test compound.
-
Initiate the reaction by adding the purified c-Raf enzyme.
-
Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or boiling).
-
For radiolabeled assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Western Blotting for Phosphorylated MEK and ERK
This method is used to assess the downstream effects of this compound on the MAPK signaling pathway in whole cells.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Complexity: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The canonical Ras-Raf-MEK-ERK signaling pathway.
Caption: Mechanism of paradoxical MAPK pathway activation.
Caption: Neuroprotective signaling cascade of this compound.
Caption: Workflow for validating the molecular target of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GW5074 | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GW5074 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-GW5074 for Sorafenib-Resistant Cancers: A Comparative Analysis of Alternative Strategies
For researchers, scientists, and drug development professionals navigating the challenge of sorafenib resistance in hepatocellular carcinoma (HCC), this guide offers a comparative overview of potential therapeutic strategies. While direct experimental data on the efficacy of (Z)-GW5074 in sorafenib-resistant HCC models is currently limited, this document provides a framework for its potential application by comparing it with other documented alternative treatments. The comparison is based on the known mechanisms of sorafenib resistance and the pharmacological actions of these compounds.
Sorafenib, a multi-kinase inhibitor, is a standard first-line treatment for advanced HCC. However, a significant number of patients develop resistance, necessitating alternative therapeutic approaches.[1][2] Resistance mechanisms are complex and often involve the activation of alternative signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which bypass the inhibitory effects of sorafenib.[3][4]
This guide will explore the potential of (Z)-GW5074, a c-Raf inhibitor, in this context and compare it to other compounds that have been experimentally validated in sorafenib-resistant HCC cells.
Comparative Efficacy of Compounds in Sorafenib-Resistant HCC
The following tables summarize the quantitative data on the efficacy of various compounds in sorafenib-resistant HCC cell lines. It is important to note that direct comparative studies are scarce, and experimental conditions may vary between studies.
Table 1: Comparative IC50 Values in Sorafenib-Resistant HCC Cell Lines
| Compound | Cell Line | IC50 (Sorafenib alone) | IC50 (Compound alone) | IC50 (Sorafenib + Compound) | Reference |
| Sorafenib | Huh7-R | ~21.28 µM | - | - | [1] |
| HepG2-R | ~22.14 µM | - | - | [1] | |
| SNU-sora-5 | ~6.93 µM | - | - | [5] | |
| SK-sora-5 | ~8.09 µM | - | - | [5] | |
| LY3214996 | Huh7R | ~12 µM | ~1 µM | Not explicitly stated, but combination showed stronger inhibition | [3] |
| AG-1024 | HCC-LM3 | ~6.12 µM | > 10 µM (sub-toxic) | ~0.57 µM | [5] |
| Curcumol | Huh7-R | ~21.28 µM | Not significantly inhibitory | ~17.00 µM | [1] |
| HepG2-R | ~22.14 µM | Not significantly inhibitory | ~13.76 µM | [1] | |
| (Z)-GW5074 * | HCT116 (Colorectal) | 17 µM | Not specified | 0.14 µM | [6] |
| LoVo (Colorectal) | 31 µM | Not specified | 0.01 µM | [6] |
*Data for (Z)-GW5074 is from colorectal cancer cell lines as no data for sorafenib-resistant HCC is available. This is included to illustrate its potential to sensitize cells to sorafenib.
Table 2: Comparative Apoptosis Rates in Sorafenib-Resistant HCC Cell Lines
| Compound | Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| LY3214996 | Huh7R | Control | ~2% | [3] |
| Sorafenib (12 µM) | ~5.8% | [3] | ||
| LY3214996 (1 µM) | ~11% | [3] | ||
| Combination | ~17.7% | [3] | ||
| Curcumol | Huh7-R | Control | Not specified | [1] |
| Sorafenib | Not specified | [1] | ||
| Curcumol | Not specified | [1] | ||
| Combination | Significantly increased vs single agents | [1] | ||
| (Z)-GW5074 * | HCT116/LoVo | Combination | Induced cellular apoptosis | [6] |
*Qualitative data for (Z)-GW5074 is from colorectal cancer cell lines.
Potential Mechanism of (Z)-GW5074 in Sorafenib-Resistant Cells
While sorafenib inhibits both B-Raf and c-Raf, resistance can emerge through various mechanisms that reactivate downstream signaling. (Z)-GW5074 is a c-Raf inhibitor.[6] In colorectal cancer cells, the combination of GW5074 and sorafenib has been shown to have synergistic cytotoxic effects by impacting mitochondrial functions, including reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential.[6] This suggests a potential mechanism to overcome resistance by inducing a distinct form of cell death.
Acquired resistance to sorafenib in HCC is often associated with the reactivation of the MAPK/ERK and PI3K/Akt pathways.[3][4] By targeting c-Raf, (Z)-GW5074 could potentially block a key node in the MAPK/ERK pathway, thereby resensitizing resistant cells to sorafenib.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in sorafenib resistance and a general workflow for evaluating the efficacy of new compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are generalized protocols for key experiments cited in the context of sorafenib resistance.
Establishment of Sorafenib-Resistant Cell Lines
-
Cell Culture: Parental HCC cell lines (e.g., Huh7, HepG2) are cultured in standard media (e.g., DMEM with 10% FBS).[7][8]
-
Induction of Resistance:
-
Verification of Resistance: The IC50 value of sorafenib is determined in the resistant cell line and compared to the parental line using a cell viability assay. A significant increase in IC50 confirms resistance.[7][8][9]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound(s) for a specified duration (e.g., 48 or 72 hours).[8][9]
-
MTT Incubation: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compound(s) for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic.
-
Data Quantification: The percentage of apoptotic cells (early and late) is quantified.[1]
Conclusion and Future Directions
While (Z)-GW5074 shows promise in sensitizing cancer cells to sorafenib in other cancer types, its efficacy in sorafenib-resistant HCC remains to be directly investigated. The existing data on alternative compounds like LY3214996 and AG-1024 provide a benchmark for the level of efficacy required to overcome sorafenib resistance. Future studies should focus on evaluating (Z)-GW5074, both alone and in combination with sorafenib, in well-characterized sorafenib-resistant HCC cell lines and in vivo models. A thorough investigation of its impact on key resistance pathways, such as PI3K/Akt and MAPK/ERK, as well as its effects on mitochondrial function, will be crucial in determining its potential as a viable therapeutic strategy for this challenging patient population.
References
- 1. Reversal of sorafenib resistance in hepatocellular carcinoma by curcumol: insights from network pharmacology, molecular docking, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LY3214996 relieves acquired resistance to sorafenib in hepatocellular carcinoma cells [medsci.org]
- 4. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AG-1024 Sensitizes Sorafenib-Resistant Hepatocellular Carcinoma Cells to Sorafenib via Enhancing G1/S Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for (Z)-GW 5074
For researchers, scientists, and drug development professionals utilizing (Z)-GW 5074, a potent c-Raf kinase inhibitor, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for the proper handling and disposal of this compound, its contaminated materials, and associated waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility. The following procedures are based on general guidelines for cytotoxic and hazardous chemical waste and should be adapted to comply with all applicable national and local regulations.
-
Segregation of Waste: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials, and plates), and personal protective equipment (PPE), must be segregated as hazardous chemical waste. This waste should not be mixed with non-hazardous laboratory trash or other waste streams.
-
Containerization:
-
Solid Waste: Collect solid waste, such as contaminated gloves, paper towels, and plasticware, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be purple, the designated color for cytotoxic waste, and marked with the appropriate hazard symbols.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and properly labeled container for liquid hazardous waste. Do not pour solutions down the drain.
-
Sharps: Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container that is also labeled as cytotoxic waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," "Cytotoxic," and the full chemical name: "(Z)-3-(3,5-Dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one" or "this compound." The date of waste accumulation should also be clearly visible.
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. The primary recommended method for the disposal of cytotoxic waste is high-temperature incineration.
Quantitative Data on Disposal
| Parameter | Value | Source |
| Recommended Disposal Method | High-Temperature Incineration | General Cytotoxic Waste Guidelines |
| Incineration Temperature | Up to 1200 °C | General Cytotoxic Waste Guidelines[1] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the in-lab degradation or neutralization of this compound. Due to its hazardous and cytotoxic nature, any attempt at chemical decontamination should only be performed by trained professionals following a thoroughly validated and approved protocol. The recommended and safest approach is to outsource the disposal to a certified hazardous waste management company.
Mandatory Visualizations
To further clarify the procedural workflow and the compound's mechanism of action, the following diagrams have been generated.
Caption: Disposal Workflow for this compound
Caption: this compound Inhibition of the Raf/MEK/ERK Pathway
References
Navigating the Safe Handling of (Z)-GW 5074: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like (Z)-GW 5074. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, this document aims to be the preferred source for information on the safe handling of this c-Raf1 kinase inhibitor.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a thorough understanding and implementation of safety measures are critical. The following table summarizes the recommended personal protective equipment and engineering controls to minimize exposure and ensure user safety.
| Equipment/Control | Standard | Purpose |
| Eye/Face Protection | NIOSH (US) or EN 166 (EU) approved | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact with the compound. |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | NIOSH-approved respirator with appropriate filter | Required when engineering controls are insufficient or during spill clean-up. |
| Engineering Controls | Fume hood or other ventilated enclosure | Maintains airborne concentrations below exposure limits. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are crucial to maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Avoid Inhalation and Ingestion: Do not breathe dust or ingest the substance.
-
Use in a Ventilated Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Hygiene: Wash hands thoroughly after handling.
Storage:
-
Temperature: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C for long-term stability.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: Dispose of contaminated lab equipment, gloves, and other materials as hazardous waste.
-
Unused Product: Unused this compound should be disposed of as hazardous waste. Do not allow it to enter drains or the environment.
Signaling Pathway Inhibition by this compound
This compound is a potent and selective inhibitor of c-Raf1 kinase, a key component of the Raf-MEK-ERK signaling pathway.[1][2][3] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival. The diagram below illustrates the canonical Raf-MEK-ERK pathway and the inhibitory action of this compound.
Caption: Inhibition of the Raf-MEK-ERK signaling pathway by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
